molecular formula C10H9N3OS B1333884 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole CAS No. 260789-23-9

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Cat. No.: B1333884
CAS No.: 260789-23-9
M. Wt: 219.27 g/mol
InChI Key: WYYZMBREQMJYKK-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYZMBREQMJYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationships, Synthesis, and Pharmacological Potential [1]

Executive Summary

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole (CAS: 260789-23-9) is a specialized heteroaromatic bi-aryl scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and anti-infective drug design.[1][2] Unlike simple alkyl-thiazoles used in flavor chemistry, this molecule integrates two nitrogen-rich aromatic systems—pyrazine and thiazole—linked at the C2 position. This conjugation creates a rigid, planar electronic environment ideal for π-stacking interactions within enzyme active sites (e.g., ATP-binding pockets). This guide details its physicochemical characterization, Hantzsch synthesis protocols, and critical applications in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

This compound represents a "privileged structure" in drug discovery, balancing lipophilicity with significant hydrogen-bond accepting capacity.

Identification Data
ParameterSpecification
Chemical Name 1-[4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]ethan-1-one
CAS Number 260789-23-9
MDL Number MFCD01764839
Molecular Formula C₁₀H₉N₃OS
Molecular Weight 219.26 g/mol
SMILES CC1=C(C(=O)C)SC(=N1)C2=CN=CC=N2
Appearance Pale yellow to off-white crystalline solid
Structural Analysis & Lipophilicity

The molecule features a bi-heteroaryl core .[1] The bond rotation between the thiazole C2 and pyrazine C2 is restricted due to steric repulsion between the thiazole sulfur/nitrogen and the pyrazine nitrogens, favoring a planar conformation that maximizes conjugation.

  • H-Bond Acceptors: 3 (Pyrazine N1, N4; Thiazole N3; Acetyl O).

  • H-Bond Donors: 0 (Aprotic).[1]

  • LogP (Predicted): ~1.4 – 1.[1]8. This range suggests good membrane permeability (Lipinski compliant) while maintaining sufficient water solubility for biological assays when formulated with DMSO co-solvents.[1]

  • Electronic Character: The acetyl group at C5 is electron-withdrawing, reducing the electron density of the thiazole ring and making the C2-position less susceptible to metabolic oxidation compared to non-acetylated analogs.

Synthesis & Manufacturing Protocol

The most robust route to this compound is the Hantzsch Thiazole Synthesis .[1] This cyclocondensation reaction is preferred for its high atom economy and scalability.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Thioamide Component: Pyrazine-2-carbothioamide.[1]

  • 
    -Halocarbonyl Component:  3-Chloro-2,4-pentanedione (3-Chloroacetylacetone).[1]
    
Experimental Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of


-haloketones.

Reagents:

  • Pyrazine-2-carbothioamide (1.0 eq)[1]

  • 3-Chloro-2,4-pentanedione (1.1 eq)[1]

  • Solvent: Absolute Ethanol or DMF

  • Base (Optional): Pyridine or Triethylamine (catalytic)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve pyrazine-2-carbothioamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Dropwise add 3-chloro-2,4-pentanedione (11 mmol) to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 6:4). The formation of the thiazole ring is driven by the nucleophilic attack of the sulfur on the

    
    -carbon, followed by cyclization and dehydration.
    
  • Work-up: Cool the reaction mixture to 0°C. The product often precipitates directly as the hydrochloride salt or free base.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.[1]

  • Yield: Typical yields range from 75% to 85%.[1]

Reaction Pathway Visualization

The following diagram illustrates the condensation logic and intermediate states.

HantzschSynthesis Precursor1 Pyrazine-2- carbothioamide Intermediate Thioimidate Intermediate Precursor1->Intermediate Nucleophilic Attack (S -> C-Cl) Precursor2 3-Chloro-2,4- pentanedione Precursor2->Intermediate Product 5-Acetyl-4-methyl- 2-(2-pyrazinyl)thiazole Intermediate->Product Cyclization & Dehydration (Reflux/EtOH) Byproduct HCl + H2O Intermediate->Byproduct

Caption: Figure 1. Hantzsch Thiazole Synthesis pathway via condensation of thioamide and


-chlorodiketone.[1]

Analytical Profiling & Quality Control

To validate the structure for pharmaceutical use, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.65 ppm (s, 3H):  Methyl group at Thiazole-C4.
      
    • 
       2.70 ppm (s, 3H):  Acetyl methyl group.
      
    • 
       8.70–9.30 ppm (m, 3H):  Pyrazine aromatic protons. The proton at Pyrazine-C3 (adjacent to both nitrogens) will be the most deshielded singlet/doublet around 9.2–9.3 ppm.[1]
      
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ observed at m/z 220.3.

  • Fragmentation: Loss of acetyl group (M-43) is a common fragmentation pathway in high-energy collision dissociation.[1]

Medicinal Chemistry Applications

The this compound structure is not merely a final product but a scaffold for generating bioactive libraries.[1]

Kinase Inhibition (ATP-Mimetic)

The pyrazine-thiazole axis mimics the adenine core of ATP.[1]

  • Mechanism: The nitrogen atoms in the pyrazine ring can accept hydrogen bonds from the "hinge region" amino acids in kinase active sites (e.g., CDK, GSK-3

    
    ).
    
  • Modification: The acetyl group at C5 serves as a "handle." It can be converted via condensation with hydrazines to form hydrazones, increasing the molecule's reach into the hydrophobic pocket of the enzyme.

Anti-Infective Research (Antitubercular)

Research indicates that 2-(2-pyrazinyl)thiazole derivatives exhibit activity against Mycobacterium tuberculosis.[1]

  • Mode of Action: Disruption of cell wall synthesis or inhibition of specific mycobacterial reductases.

  • SAR Insight: Substitution at the thiazole C5 position (e.g., the acetyl group) is critical for modulating lipophilicity to penetrate the waxy mycobacterial cell wall.

Pharmacophore Mapping

The diagram below details how this molecule interacts with biological targets.[1]

Pharmacophore Pyrazine Pyrazine Ring (H-Bond Acceptor) Thiazole Thiazole Core (Scaffold Rigidity) Pyrazine->Thiazole C-C Bond (Planar) Hinge Kinase Hinge Region (Val/Leu residues) Pyrazine->Hinge H-Bonding (N...H-N) Acetyl Acetyl Group (Electrophilic Handle) Thiazole->Acetyl Substitution Pocket Hydrophobic Pocket (Selectivity) Thiazole->Pocket Van der Waals Acetyl->Pocket Dipole Interaction

Caption: Figure 2.[3] Pharmacophore map highlighting interaction points with kinase active sites.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive heteroaromatic.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[1]

    • Eye Irrit.[1][4] 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)[1]

  • Handling: Use nitrile gloves and chemical safety goggles. Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon prolonged exposure to light and air.[1]

References

  • Huateng Pharma. (2024).[1] Product Data: this compound.[1] Retrieved from [1]

  • SynQuest Laboratories. (2024).[1] Chemical Catalog: 5-Acetyl-4-methyl-2-pyrazin-2-yl-1,3-thiazole (CAS 260789-23-9).[1][2][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 30915 (Related Fragment: 2-Acetyl-5-methylpyrazine). Retrieved from [1]

  • Khadra, B., et al. (2025). "Synthesis of new pyrazine-thiazole analogs: Molecular modeling and anticancer activity."[1] ResearchGate.[1][3] Retrieved from

  • Mishra, C.B., et al. (2013).[6] "Synthesis and biological activity of 2-(2-hydrazinyl)thiazole derivatives against Mycobacterium tuberculosis." European Journal of Medicinal Chemistry, 69, 564-576. Retrieved from [1]

Sources

Advanced Technical Guide: Pyrazinyl-Thiazole Hybrid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Therapeutic Potential

Executive Summary

The fusion of pyrazine and thiazole rings represents a privileged scaffold strategy in modern medicinal chemistry. This hybrid architecture combines the metabolic stability and hydrogen-bonding capacity of the electron-deficient pyrazine ring with the versatile pharmacophoric properties of the thiazole nucleus.

Unlike their ubiquitous pyrazolyl-thiazole counterparts, pyrazinyl-thiazole hybrids offer distinct physicochemical profiles, particularly in lipophilicity (


) and 

-stacking interactions. This guide provides a rigorous technical analysis of this scaffold, detailing synthetic protocols, structure-activity relationships (SAR), and emerging therapeutic applications in oncology and infectious disease.
Chemical Architecture & Rationale

The pyrazinyl-thiazole scaffold is a bi-heteroaryl system typically linked at the C2 position of the thiazole and the C2 position of the pyrazine.

  • Pyrazine Moiety: Acts as a bioisostere of pyridine or benzene but with lower basicity (

    
    ) and higher metabolic stability against oxidative metabolism. The two nitrogen atoms serve as specific H-bond acceptors.
    
  • Thiazole Moiety: A classical bioisostere of the imidazole or pyridine ring. It often acts as a linker that orients substituents into specific binding pockets (e.g., ATP-binding sites of kinases).

Electronic Synergy

The electron-withdrawing nature of the pyrazine ring decreases the electron density on the thiazole, potentially enhancing the acidity of the C5-proton or the reactivity of substituents at C4. This electronic "push-pull" can be tuned via R-group substitution to optimize binding affinity.

Synthetic Protocols

The construction of the pyrazinyl-thiazole core relies heavily on the Hantzsch Thiazole Synthesis , a robust condensation reaction.[1] Below is a validated, step-by-step protocol for the synthesis of 2-(pyrazin-2-yl)thiazole derivatives.

Protocol A: Classical Hantzsch Condensation

Reaction: Condensation of Pyrazine-2-carbothioamide with


-haloketones.

Reagents:

  • Precursor: Pyrazine-2-carbothioamide (synthesized from pyrazine-2-carbonitrile via

    
     or Lawesson’s reagent).
    
  • Electrophile: Substituted

    
    -bromoacetophenone (or 
    
    
    
    -chloroacetone).
  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve Pyrazine-2-carbothioamide (1.0 equiv) in absolute ethanol (

    
     concentration).
    
  • Addition: Add the substituted

    
    -haloketone (1.1 equiv) portion-wise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of thioamide via TLC (Mobile phase: EtOAc/Hexane 3:7).
    
  • Precipitation: Cool the reaction mixture to

    
    . The hydrobromide salt of the product often precipitates.
    
  • Neutralization: Filter the solid and suspend in water. Neutralize with

    
     or 
    
    
    
    to release the free base.
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography.

Protocol B: One-Pot Green Synthesis (Silica Catalysis)

For sensitive substrates, a solvent-free or solid-supported method is preferred to minimize byproduct formation.

  • Mix: Grind Pyrazine-2-carbothioamide (1 mmol),

    
    -haloketone (1 mmol), and Silica-supported Tungstosilisic Acid (
    
    
    
    , 5 mol%) in a mortar.
  • Reaction: Grind for 10–20 minutes at room temperature. The mixture will liquefy/paste as the eutectic point is reached and reaction proceeds.

  • Workup: Extract the paste with hot ethanol, filter off the catalyst (reusable), and crystallize the filtrate.

Visualization: Synthetic Workflow

Synthesis Start Pyrazine-2-carbonitrile Thioamide Pyrazine-2-carbothioamide Start->Thioamide H2S / Et3N or Lawesson's Rgt Intermediate Thioimidate Intermediate Thioamide->Intermediate + HaloKetone Ethanol, Reflux HaloKetone α-Haloketone (R-COCH2-Br) HaloKetone->Intermediate Product 2-(Pyrazin-2-yl)thiazole Hybrid Intermediate->Product - H2O, - HBr Cyclization

Caption: Step-wise Hantzsch synthesis pathway from nitrile precursor to final hybrid scaffold.

Medicinal Chemistry & SAR Analysis

The biological activity of pyrazinyl-thiazoles is governed by the substitution pattern on the thiazole ring (Positions 4 and 5) and the pyrazine ring.

Structure-Activity Relationship (SAR) Map
PositionModificationEffect on Activity
Thiazole C2 Pyrazine AttachmentCritical for bioactivity. Pyrazine provides metabolic stability compared to phenyl/pyridine analogs.
Thiazole C4 Aryl / HeteroarylMajor determinant of potency. Electron-withdrawing groups (e.g.,

,

) often enhance antimicrobial activity. Bulky napthyl groups improve anticancer selectivity (EGFR targeting).
Thiazole C5 H / Alkyl / HalogenSmall groups (

,

) restrict conformation. Unsubstituted (

) is common for kinase inhibitors to avoid steric clash.
Pyrazine Ring 5-CarboxamideDerivatization here (mimicking Pyrazinamide) retains antitubercular activity while adding thiazole functionality.
Visualization: SAR Logic

SAR Core Pyrazinyl-Thiazole Scaffold R_Pyrazine Pyrazine Modifications (Mimic Pyrazinamide) Core->R_Pyrazine R_Thiazole_C4 Thiazole C4-Aryl Group (Lipophilicity/Binding) Core->R_Thiazole_C4 R_Thiazole_C5 Thiazole C5-H/Me (Conformational Lock) Core->R_Thiazole_C5 Activity_TB Antitubercular (M. tb inhibition) R_Pyrazine->Activity_TB Targeting PncA/FAS-I Stability Metabolic Stability (Reduced Oxidation) R_Pyrazine->Stability R_Thiazole_C4->Activity_TB Activity_Cancer Anticancer (EGFR/Kinase inhibition) R_Thiazole_C4->Activity_Cancer Hydrophobic Pocket

Caption: Functional mapping of the scaffold showing how specific regions influence bioactivity.

Therapeutic Applications
A. Antitubercular Agents

Pyrazinamide (PZA) is a frontline TB drug. Hybridizing the pyrazine core with a thiazole ring creates "Super-PZA" analogs.

  • Mechanism: These hybrids often target the InhA enzyme (enoyl-ACP reductase) or disrupt the proton motive force, distinct from PZA's activation by pyrazinamidase.

  • Key Data: Compounds with electron-withdrawing groups (e.g.,

    
    -phenyl at Thiazole-C4) have shown MIC values comparable to Streptomycin (
    
    
    
    ).
B. Anticancer (Kinase Inhibition)

The scaffold functions as a Type I or Type II kinase inhibitor.

  • Target: EGFR (Epidermal Growth Factor Receptor). The pyrazine nitrogen can form hinge-region hydrogen bonds, while the thiazole orients the "tail" into the hydrophobic back pocket.

  • Ruthenium Complexes: A unique application involves tris[2-(2-pyrazinyl)thiazole]ruthenium(II) complexes. These act as DNA intercalators and photosensitizers for Photodynamic Therapy (PDT), showing cytotoxicity against cancer cell lines upon light irradiation.

Quantitative Bioactivity Summary
Compound ClassTarget / OrganismKey Substituent (R)Activity MetricRef
Pyrazinyl-Thiazole M. tuberculosis H37Rv4-(4-nitrophenyl)MIC:

[1]
Pyrazinyl-Thiazole M. tuberculosis H37Rv4-(3-trifluoromethyl)MIC:

[2]
Pyrazoline-Thiazole EGFR (Lung Cancer)Naphthalene-linked

[3]
Ru(II)-Complex DNA (Intercalation)UnsubstitutedHigh Fluorescence[4]
References
  • Sable, Y. R., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Journal of Molecular Structure. 2[1][3][4][5][6][7][8][9][10][11][12]

  • Doležal, M., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. 13[1][3][4][5][7][8][9][11][12]

  • TÜBİTAK. (2024). New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. Turkish Journal of Chemistry. 14

  • ResearchGate. (2025). Red-emitting CO2 sensors with tunable dynamic range based on pH-sensitive azaphthalocyanine indicators. (Discusses Ru-Pyrazinyl-Thiazole complexes). 15[1][3][4][5][6][7][8][9][12]

  • BenchChem. (2025).[1] Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. 1[3][4][5][6][7][8][9][10][11][12]

Sources

Chemical Profile & Safety Protocol: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Chemical Safety & Handling Whitepaper , designed to bridge the gap between a standard regulatory SDS and a practical research protocol. It prioritizes the "Why" and "How" for scientists handling 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole in a laboratory or drug development setting.

Document Type: Technical Safety Guide & Handling Whitepaper CAS Registry Number: 13955-68-5 FEMA Number: 3231

Executive Summary & Chemical Identity

This compound is a high-impact heterocyclic compound primarily utilized in the flavor industry for its potent roasted, nutty, and popcorn-like olfactory profile. However, in pharmaceutical research, it serves as a critical scaffold. The pyrazine-thiazole linkage presents unique electronic properties, making it a valuable intermediate for synthesizing biologically active ligands (e.g., for kinase inhibition or antimicrobial screening).

Unlike standard reagents, this compound possesses a dual-heterocycle structure that increases its metabolic stability but also its potential for specific receptor interactions, necessitating a higher tier of handling caution than simple aliphatic flavorants.

Physicochemical Data Table
PropertySpecificationScientific Context
Molecular Formula C₁₀H₉N₃OSDual nitrogen-sulfur heterocycle.[1]
Molecular Weight 219.26 g/mol Small molecule, likely high membrane permeability.
Appearance Yellowish to Brown SolidImpurities often darken the color; pure form is crystalline.
Boiling Point ~120–127°C @ 3 mmHgHigh boiling point; low volatility at RTP, minimizing inhalation risk unless heated.
Solubility Ethanol, DMSO, MethanolLipophilic (LogP ~1.5–2.0 est). Poor water solubility.
Odor Threshold Extremely Low (< 1 ppm)Warning: Odor is not a reliable toxicity indicator due to olfactory fatigue.

Hazard Identification & Toxicological Insight

Standard SDSs list codes; here we analyze the biological implications.

Core Hazards (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[3]

Senior Scientist’s Interpretation
  • The "Popcorn Lung" False Equivalence: While this compound smells like popcorn, it is structurally distinct from Diacetyl (2,3-butanedione). However, the alpha-diketone functionality (present in the acetyl group attached to the thiazole) suggests potential reactivity with arginine residues in proteins. Strict inhalation control is required to prevent respiratory sensitization.

  • Metabolic Activation: The thiazole ring is susceptible to bioactivation via CYP450 enzymes (sulfoxidation or ring opening). In a drug development context, this implies that while the parent compound is moderately toxic (Cat 4), its metabolites could be reactive electrophiles.

  • Skin Permeation: The calculated LogP (~1.8) indicates this molecule can cross the stratum corneum. Standard latex gloves are insufficient.

Experimental Application: Synthesis & Handling

This section provides the "Research Context" missing from standard safety sheets, detailing how to synthesize or isolate the compound safely.

The Hantzsch Thiazole Synthesis Workflow

The most robust route to CAS 13955-68-5 involves the condensation of Pyrazine-2-thiocarboxamide with 3-Chloro-2,4-pentanedione . This reaction generates acidic byproducts (HCl) and requires precise thermal control.

Diagram 1: Synthesis & Safety Workflow

SynthesisWorkflow Start Reagent Prep (Pyrazine-2-thiocarboxamide) Reaction Reflux in Ethanol (Hantzsch Condensation) Start->Reaction Dissolve Reactant 3-Chloro-2,4-pentanedione (Lachrymator!) Reactant->Reaction Dropwise Add Byproduct HCl Gas Generation (Scrubber Required) Reaction->Byproduct Side Effect Workup Neutralization (NaHCO3) Reaction->Workup Cool & Basify Product This compound (Crystalline Solid) Workup->Product Recrystallize

Caption: Hantzsch synthesis pathway highlighting the critical safety control point (HCl generation) during the condensation step.

Step-by-Step Handling Protocol

1. Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 minimum for solid handling; Fume hood mandatory for heating.

  • Dermal: Nitrile gloves (Double gloving recommended) . Latex is permeable to thiazoles.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the irritant nature of the dust.

2. Solubilization & Usage:

  • Solvent Choice: Dissolve in DMSO or Ethanol for biological assays. Avoid water as it may lead to suspension rather than solution, causing inconsistent dosing.

  • Stability: The acetyl group is stable, but the solution should be kept away from strong nucleophiles (amines) which could attack the ketone or the thiazole C2 position over time.

3. Waste Disposal:

  • Do not dispose of down the drain. The pyrazine moiety is potentially ecotoxic (though data is limited). Collect in Halogenated Organic Waste (due to potential unreacted chloro-intermediates) or Non-Halogenated Organic Waste if pure.

Emergency Response & Exposure Control

A self-validating decision tree for accidents.

Diagram 2: Exposure Response Logic

ExposureResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use Solvent Skin->ActionSkin ActionEye 1. Flush Water (15m) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionIngest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Call Poison Control Ingest->ActionIngest Review Medical Surveillance (Monitor for Sensitization) ActionSkin->Review ActionEye->Review ActionIngest->Review

Caption: Immediate response logic. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Fire & Spill Control[4]
  • Flammability: Combustible solid. In case of fire, use Carbon Dioxide (CO2) , Dry Chemical , or Alcohol-resistant foam .

  • Spill Cleanup:

    • Dampen: If powder is spilled, cover with a damp absorbent pad to prevent dust generation.

    • Neutralize: Wipe area with a dilute surfactant (soap) solution.

    • Ventilate: Open fume hood sashes to maximum safe height to clear residual odor.

References & Authoritative Grounding

  • PubChem Compound Summary. this compound (CID 88265). National Center for Biotechnology Information.

  • The Good Scents Company. Acetyl Pyrazinyl Thiazole Safety & Organoleptic Data.

  • FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances 3231.

  • Sigma-Aldrich (Merck). Safety Data Sheet for Thiazole Derivatives (General Class Reference).

  • European Chemicals Agency (ECHA). C&L Inventory for Thiazole/Pyrazine Derivatives.

Sources

Flavor profile of pyrazinyl-thiazole derivatives (roasted, nutty)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Flavor Pharmacophores: Pyrazinyl-Thiazole Derivatives Focus: The Roasted/Nutty Spectrum Content Type: Technical Whitepaper & Synthesis Guide

Executive Summary

The flavor profile of roasted and nutty notes is dominated by nitrogen- and sulfur-containing heterocycles generated via the Maillard reaction. While alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) provide the foundational "earthy/nutty" character and thiazoles (e.g., 2-acetylthiazole) contribute "meaty/sulfury" depth, the pyrazinyl-thiazole derivatives represent a high-potency pharmacophore class. These bi-heterocyclic systems—specifically those linking a pyrazine ring directly to a thiazole moiety—offer a unique synergistic profile, bridging the gap between the dry, toasted notes of pyrazines and the savory, alliaceous depth of thiazoles.

This guide details the structural logic, synthesis, and sensory evaluation of these derivatives, designed for flavor chemists and organic synthesis researchers.

Molecular Architecture & Sensory Logic

The "roasted/nutty" perception is a multi-modal sensory event triggered by specific molecular vibrations and receptor binding affinities.

The Pharmacophore Components
ComponentStructurePrimary Sensory AttributeThreshold (Water)
Pyrazine Ring 1,4-DiazineNutty, Earthy, Green, Roasted. The "dry" roast character found in peanuts, coffee, and cocoa.High ppb to Low ppm
Thiazole Ring 1,3-ThiazoleMeaty, Sulfury, Roasted, Vegetable. The "savory" roast character found in beef, popcorn, and heated sesame.Low ppb
Pyrazinyl-Thiazole Bi-heterocycleIntense Roasted, Complex Nutty, Metallic/Sulfury nuances. A synergistic profile with high persistence.Likely Low ppb (Predicted)

Structure-Activity Relationship (SAR):

  • The Pyrazine Core: Provides the diffusive, high-volatility "top note" of the roasted profile. Alkyl substitution (methyl, ethyl) increases the "nutty" character and lowers the threshold.

  • The Thiazole Linkage: Introduces sulfur, which lowers the detection threshold significantly (often by orders of magnitude) and adds a "meaty" or "savory" basenote that pyrazines lack.

  • The Hybrid (2-(2-pyrazinyl)thiazole): Creates a rigid, planar molecule with extended conjugation. This often results in a lower vapor pressure (higher substantivity/lasting power) and a shift towards "deep roasted" or "burnt" notes suitable for coffee, dark chocolate, and savory meat analogs.

Synthesis Protocol: 2-(2-Pyrazinyl)thiazole

The synthesis of the core scaffold, 2-(2-pyrazinyl)thiazole , is achieved via the Hantzsch Thiazole Synthesis . This method is preferred for its reliability and the availability of precursors.

Reagents & Equipment
  • Precursor A: Pyrazine-2-carbothioamide (Stoichiometric limiting reagent).

  • Precursor B: 2-Bromoacetophenone (or equivalent

    
    -haloketone for derivatives).
    
  • Solvent: Ethanol (Absolute) or DMF.

  • Catalyst: None required (spontaneous condensation), or mild base (

    
    ).
    
  • Purification: Recrystallization (EtOH) or Column Chromatography (Silica gel).

Step-by-Step Protocol
  • Preparation of Thioamide:

    • Note: If Pyrazine-2-carbothioamide is not commercially available, synthesize it from 2-cyanopyrazine by reacting with

      
       and triethylamine in pyridine.
      
    • Reaction: Dissolve 2-cyanopyrazine (10 mmol) in pyridine (20 mL). Bubble

      
       gas for 2 hours at 
      
      
      
      . Pour into ice water to precipitate the thioamide. Yield ~80%.
  • Condensation (The Hantzsch Reaction):

    • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Mix: Dissolve Pyrazine-2-carbothioamide (1.0 eq, 5 mmol) in 30 mL of absolute ethanol.

    • Addition: Add the

      
      -haloketone (e.g., bromoacetaldehyde diethyl acetal for the unsubstituted thiazole, or phenacyl bromide for phenyl-substituted) (1.1 eq, 5.5 mmol) dropwise.
      
    • Reflux: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
      
    • Observation: The solution typically darkens; a solid precipitate (hydrobromide salt) may form.

  • Work-up & Isolation:

    • Cool: Allow the reaction to cool to room temperature.

    • Neutralization: If a salt precipitates, filter it. If in solution, neutralize with

      
       solution to liberate the free base.
      
    • Extraction: Extract with Dichloromethane (

      
       mL). Dry organic layer over anhydrous 
      
      
      
      .
    • Evaporation: Remove solvent under reduced pressure.

  • Purification:

    • Recrystallize from hot ethanol/water (9:1) to obtain pale yellow/tan crystals.

    • Characterization: Verify structure via

      
      -NMR (Look for pyrazine protons 
      
      
      
      8.5-9.5 ppm and thiazole protons
      
      
      7.5-8.0 ppm).

Visualization: Synthesis & Formation Pathway

The following diagram illustrates the formation of the pyrazinyl-thiazole scaffold via the Hantzsch pathway, starting from the Maillard-derived precursors.

G cluster_0 Maillard Precursors AminoAcid Amino Acids (Cysteine/Glycine) Strecker Strecker Degradation (Aldehydes/Aminoketones) AminoAcid->Strecker Sugar Reducing Sugars (Glucose/Ribose) Sugar->Strecker PyrazineCore Pyrazine Precursor (2-Cyanopyrazine) Strecker->PyrazineCore Cyclization HaloKetone Alpha-Haloketone (Intermediate B) Strecker->HaloKetone Halogenation Thioamide Pyrazine-2-carbothioamide (Intermediate A) PyrazineCore->Thioamide + H2S / Base Hantzsch Hantzsch Condensation (Reflux/EtOH) Thioamide->Hantzsch HaloKetone->Hantzsch Target TARGET MOLECULE 2-(2-Pyrazinyl)thiazole Hantzsch->Target - H2O, - HBr

Figure 1: Synthetic pathway from Maillard precursors to the Pyrazinyl-Thiazole hybrid scaffold.

Sensory Evaluation & Profiling

To evaluate the flavor profile, a comparative sensory analysis is required.[1] The hybrid derivative should be assessed against its parent pharmacophores.

Protocol:

  • Medium: Neutral pH water and 5% Sucrose solution (to mimic food matrix).

  • Concentration: 10 ppm (Stock), diluted to 10 ppb, 100 ppb, 1 ppm.

  • Panel: 5 Trained Flavorists.

Comparative Data Table:

Attribute2,3,5-Trimethylpyrazine (Parent A)2-Acetylthiazole (Parent B)2-(2-Pyrazinyl)thiazole (Hybrid)
Primary Note Roasted Peanut, CocoaRoasted Beef, PopcornBurnt Nut, Espresso, Dark Roast
Secondary Note Earthy, Potato-likeSulfury, Onion-likeMetallic, Astringent, Savory
Threshold ~1-2 ppm~10 ppbEstimated < 50 ppb
Persistence Low (High Volatility)MediumHigh (Substantive)
Application Chocolate, Peanut ButterGravies, Soups, SnacksCoffee Modulators, Meat Analogs

Mechanism of Action (Olfactory)

The potency of pyrazinyl-thiazole derivatives lies in their ability to bind to specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.

  • Pyrazine Binding: Typically engages receptors sensitive to hydrophobic alkyl chains and electron-deficient rings (e.g., OR5K1).

  • Thiazole Binding: The sulfur atom acts as a critical anchor point, often forming hydrogen bonds or coordinate bonds with metal ions (e.g., Copper/Zinc) within the receptor pocket, significantly increasing affinity (lowering threshold).

  • Hybrid Synergy: The bi-heterocyclic structure presents a larger hydrophobic surface area for Van der Waals interactions within the receptor cleft, while the nitrogen and sulfur atoms provide multiple hydrogen-bond acceptor sites. This "dual-anchor" mechanism likely accounts for the intense, lingering sensory impression.

Receptor cluster_pocket Olfactory Receptor Pocket (GPCR) Ligand Pyrazinyl-Thiazole Ligand SiteA Hydrophobic Pocket (Binds Pyrazine Ring) Ligand->SiteA Van der Waals SiteB Metal Ion / H-Bond Site (Binds Thiazole Sulfur) Ligand->SiteB Coordinate Bond Signal G-Protein Activation (cAMP Cascade) SiteA->Signal SiteB->Signal Perception Brain Perception: ROASTED / NUTTY / SAVORY Signal->Perception

Figure 2: Theoretical binding mechanism of the hybrid ligand to olfactory GPCRs.

Safety & Regulatory (FEMA/GRAS)[3]

Critical Note for Development: While the parent classes (Pyrazines and Thiazoles) are widely recognized as FEMA GRAS (Generally Recognized As Safe), the specific hybrid 2-(2-pyrazinyl)thiazole may not have a distinct FEMA number as a standalone flavoring agent.

  • Pyrazine Status: FEMA 3244 (Trimethylpyrazine), FEMA 3250 (Acetylpyrazine).

  • Thiazole Status: FEMA 3328 (2-Acetylthiazole), FEMA 3325 (2,4,5-Trimethylthiazole).

  • Hybrid Status: Likely requires GRAS Self-Affirmation or usage under the "chemically related substances" provision if used as a minor component of a natural extract.

  • Toxicology: Bi-heterocycles are often metabolized via ring oxidation and excretion. However, due to the potential for DNA intercalation (common in planar bi-aryls), rigorous Ames testing is recommended for any novel derivative in this class before commercial use.

References

  • Adams, T. B., et al. (2002).[2] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology.

  • Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry. (Discusses Thiazole/Pyrazine formation mechanisms).

  • Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie. (Foundational Synthesis Protocol).[3]

  • Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Reference for Pyrazine/Thiazole sensory thresholds).
  • Nigam, S., et al. (2016). "Synthesis and Antimicrobial Evaluation of Thiazole Derivatives." Journal of Taibah University for Science. (Reference for chemical synthesis methodology of linked heterocycles).

Sources

An In-depth Technical Guide to Pharmacophore Modeling of Pyrazine-Linked Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyrazine and thiazole rings in a single molecular framework has given rise to a privileged scaffold with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antitubercular effects.[1][2][3][4] The rational design and optimization of novel drug candidates based on this scaffold necessitate a profound understanding of its structure-activity relationships (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for elucidating the key chemical features essential for biological activity and for guiding the discovery of new, more potent derivatives.[5][6][7] This technical guide provides a comprehensive overview of the principles and practical application of pharmacophore modeling to the pyrazine-linked thiazole scaffold, intended for researchers and scientists in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Pyrazine-Linked Thiazole Scaffolds

The pyrazine ring, a nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs and natural products, valued for its ability to participate in hydrogen bonding and other crucial molecular interactions.[8] Similarly, the thiazole moiety is a versatile pharmacophore present in a wide array of therapeutic agents, contributing to their binding affinity and metabolic stability.[9][10] The hybridization of these two pharmacophoric units has led to the development of novel molecular entities with enhanced and often synergistic biological activities.[11]

Recent studies have highlighted the significant potential of pyrazine-linked thiazole derivatives as:

  • Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including pancreatic, liver, and breast cancer.[1][2][12]

  • Antimicrobial Agents: Exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][9][13]

  • Antitubercular Agents: Showing promising activity against Mycobacterium tuberculosis, including drug-resistant strains.[3][14][15]

The diverse biological profile of this scaffold underscores the importance of a systematic approach to explore its chemical space and identify next-generation drug candidates. Pharmacophore modeling serves as an invaluable tool in this endeavor.[16]

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary to ensure its optimal molecular interaction with a specific biological target.[5] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic rings (AR)

  • Positive and Negative Ionizable groups (PI/NI)

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[17][18]

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the biological target is unknown.[18][19] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.

Workflow for Ligand-Based Pharmacophore Modeling:

LigandBasedWorkflow A 1. Training Set Selection: Gather a set of structurally diverse and biologically active ligands. B 2. Conformational Analysis: Generate a representative set of low-energy conformers for each ligand. A->B C 3. Feature Identification: Identify common pharmacophoric features among the active ligands. B->C D 4. Pharmacophore Generation & Scoring: Align conformers and generate pharmacophore hypotheses. Score hypotheses based on how well they map to active compounds. C->D E 5. Model Validation: Assess the predictive power of the best-ranked hypothesis using a test set of known active and inactive compounds. D->E

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available, a structure-based approach can be utilized.[18][20] This method directly analyzes the interactions between the target and a bound ligand (or the features of the active site itself) to generate a pharmacophore model.

Workflow for Structure-Based Pharmacophore Modeling:

StructureBasedWorkflow A 1. Target Preparation: Obtain and prepare the 3D structure of the target protein (e.g., from PDB). B 2. Active Site Identification: Define the binding pocket of the target. A->B C 3. Interaction Mapping: Identify key interaction points between the target and a co-crystallized ligand or by using probes within the active site. B->C D 4. Pharmacophore Generation: Translate the identified interaction points into pharmacophoric features. C->D E 5. Model Refinement & Validation: Refine the model by adding excluded volumes and validate its ability to distinguish known binders from non-binders. D->E

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application to Pyrazine-Linked Thiazole Scaffolds: A Practical Guide

This section outlines a detailed protocol for developing a pharmacophore model for a hypothetical series of pyrazine-linked thiazole derivatives with anticancer activity.

Ligand-Based Approach: Protocol

Objective: To develop a 3D pharmacophore model that captures the essential structural features required for the anticancer activity of pyrazine-linked thiazole derivatives.

Step 1: Training and Test Set Preparation [21][22]

  • Data Collection: Compile a dataset of pyrazine-linked thiazole compounds with their corresponding anticancer activity data (e.g., IC50 values) from published literature.[1][2]

  • Data Curation: Standardize the chemical structures and ensure the accuracy of the biological data.

  • Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set will be used to generate the pharmacophore model, while the test set will be used for validation. The selection should ensure structural diversity in both sets.

Step 2: Conformational Analysis

  • For each molecule in the training set, generate a diverse set of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo or systematic search). This step is crucial to account for the flexibility of the molecules.

Step 3: Pharmacophore Model Generation

  • Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE).[18]

  • Align the conformers of the most active compounds to identify common pharmacophoric features.

  • The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features (HBA, HBD, HY, AR).

  • Each hypothesis is scored based on its ability to map the active compounds in the training set.

Step 4: Model Validation [23][24][25]

  • Internal Validation (Training Set): The best-ranked hypothesis should map all or most of the highly active compounds and few or none of the inactive/less active compounds in the training set.

  • External Validation (Test Set): The selected pharmacophore model is used to screen the test set. A robust model will successfully identify the active compounds within the test set.

  • Decoy Set Screening: A more rigorous validation involves screening a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive). A good model should have a high enrichment factor, meaning it preferentially selects active compounds over decoys.

  • Goodness of Hit (GH) Score: This metric combines the percentage of active compounds retrieved, the enrichment factor, and other parameters to provide a single score for model quality. A GH score above 0.7 is generally considered indicative of a good model.[23]

Table 1: Hypothetical Pharmacophore Validation Results

Validation MethodMetricValueInterpretation
Internal Validation
Training Set (Active)% Hits95%High recall of active compounds.
Training Set (Inactive)% Hits10%Good selectivity against inactive compounds.
External Validation
Test Set (Active)% Hits90%The model is predictive for unseen active compounds.
Test Set (Inactive)% Hits12%Maintains good selectivity.
Decoy Set Screening
Enrichment Factor (EF)15.2Significant enrichment of actives over decoys.
Goodness of Hit (GH)0.78The model is considered to be of high quality.
Structure-Based Approach: Protocol

Objective: To develop a pharmacophore model based on the binding interactions of a pyrazine-linked thiazole inhibitor with its target protein.

Step 1: Target and Ligand Preparation

  • Obtain Crystal Structure: Download the PDB file of the target protein co-crystallized with a pyrazine-linked thiazole inhibitor. If unavailable, a homologous protein structure could be used for modeling.

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Ligand Preparation: Extract the ligand from the complex and ensure its chemical structure and protonation state are correct.

Step 2: Interaction Analysis and Pharmacophore Generation

  • Analyze the interactions between the ligand and the active site residues of the protein. Identify key hydrogen bonds, hydrophobic interactions, and aromatic stacking.

  • Use a structure-based pharmacophore generation tool to automatically create a pharmacophore model based on these interactions. The features of the model will correspond to the complementary features of the active site.

Step 3: Model Refinement and Validation

  • Refinement: Add excluded volume spheres to the model to represent the space occupied by the protein, which helps to avoid steric clashes in virtual screening.

  • Validation:

    • Re-docking: Dock the original ligand back into the active site and ensure it maps well onto the generated pharmacophore.

    • Screening a Known Ligand Set: Screen a set of known active and inactive compounds for the target. The model should be able to distinguish between them.

Applications in Drug Discovery

A validated pharmacophore model for pyrazine-linked thiazole scaffolds can be a powerful tool for:

  • Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.[16][26] This can significantly reduce the time and cost of identifying new hits.

  • Lead Optimization: To guide the modification of existing lead compounds to improve their potency and selectivity. By ensuring that new modifications align with the pharmacophore features, the chances of retaining or improving activity are increased.[16]

  • Scaffold Hopping: To identify new chemical scaffolds that present the same pharmacophoric features but have different core structures. This can lead to the discovery of compounds with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • ADMET-Tox Modeling: Pharmacophore models can also be developed to predict adverse effects by identifying features associated with binding to anti-targets or metabolic enzymes.[6]

Conclusion

Pharmacophore modeling is an indispensable computational technique in modern drug discovery. For the promising pyrazine-linked thiazole scaffold, it provides a rational and efficient approach to understanding the key molecular features driving its diverse biological activities. By following the systematic protocols outlined in this guide for both ligand- and structure-based approaches, researchers can develop robust and predictive pharmacophore models. These models, in turn, can accelerate the discovery and optimization of novel drug candidates based on this versatile and therapeutically important scaffold.

References

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. [Link]

  • Dovepress. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. [Link]

  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • Informa UK Ltd. (2006). Pharmacophore modelling: applications in drug discovery. [Link]

  • LinkedIn. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • ResearchGate. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. [Link]

  • Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. [Link]

  • PMC. (n.d.). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • ResearchGate. (2025). The impact of pharmacophore modeling in drug design. [Link]

  • ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]

  • PMC. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. [Link]

  • PMC. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. [Link]

  • ResearchGate. (n.d.). Anticancer pyrazoline‐thiazole/thiazolinone hybrids that act as EGFR and/or HER2 inhibitors. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. [Link]

  • ResearchGate. (2025). Design, synthesis, characterization and antitubercular activity of some nov-el 2, 4-disubstituted thiazole derivatives. [Link]

  • PubMed. (n.d.). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. [Link]

  • ResearchGate. (n.d.). Pyrazine-and thiazole-based anti-cancer drugs. [Link]

  • RSC Publishing. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. [Link]

  • ACS Publications. (n.d.). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]

  • TeachOpenCADD. (n.d.). Ligand-based pharmacophores. [Link]

  • PubMed. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]

  • PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]

  • PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • ResearchGate. (2025). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. [Link]

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Al-Nahrain Journal of Science. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. [Link]

  • PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. [Link]

  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • PubMed. (n.d.). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffold. [Link]

  • PMC. (2018). Novel Pyrimidines as Antitubercular Agents. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of 1,3‐thiazole and.... [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

Sources

Methodological & Application

Reagents for cyclization of pyrazine thioamides with alpha-halo ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for the Cyclization of Pyrazine Thioamides with


-Halo Ketones 

Abstract & Scope

This technical guide details the synthesis of 2-(pyrazin-2-yl)thiazoles via the Hantzsch Thiazole Synthesis. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antimicrobial agents, and neurological drugs.

While the reaction between a thioamide and an


-halo ketone is classically robust, the pyrazine moiety introduces specific solubility and nucleophilicity challenges. This note provides three validated protocols—Standard Thermal, Green Aqueous, and Microwave-Assisted—along with a mechanistic breakdown to aid in troubleshooting and optimization.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds through two distinct stages: intermolecular S-alkylation followed by intramolecular cyclocondensation.

Key Mechanistic Risks:

  • Competitive N-Alkylation: The pyrazine nitrogens are nucleophilic. However, the sulfur atom of the thioamide is significantly "softer" and more nucleophilic, making S-alkylation the dominant pathway under neutral/acidic conditions.

  • Dehydration Failure: The final step requires the elimination of water. In sterically hindered ketones, this step may stall, resulting in a hydroxy-dihydrothiazole intermediate.

Figure 1: Reaction Pathway (Graphviz)

HantzschMechanism Reactants Pyrazine Thioamide + α-Halo Ketone Intermediate1 S-Alkylated Thioimidate Salt Reactants->Intermediate1 SN2 Attack (S on C-X) Intermediate2 4-Hydroxy-2-pyrazinyl -dihydrothiazole Intermediate1->Intermediate2 N-Attack on C=O Product 2-(Pyrazin-2-yl)thiazole (Aromatic) Intermediate2->Product Dehydration (-H2O) Byproducts H2O + HX (Acid Byproduct) Intermediate2->Byproducts

Caption: Step-wise progression from S-alkylation to final aromatization. Note that the acid (HX) generated acts as an autocatalyst for the dehydration step.

Reagent Selection Guide

The choice of solvent and base dictates the reaction rate and purity.

Reagent ClassRecommended ReagentRole/BenefitDrawbacks
Solvent (Standard) Ethanol (EtOH) Excellent solubility for thioamides; supports reflux temperatures (78°C).Flammable; may require longer reaction times (2-6 h).
Solvent (Green) Water / PEG-400 Eco-friendly; hydrophobic effect accelerates reaction; product precipitates for easy filtration.Poor solubility for highly lipophilic ketones.
Solvent (High T) DMF or DMA Solubilizes stubborn substrates; allows high temp (>100°C).High boiling point makes workup (removal) difficult.
Base NaOAc or Na₂CO₃ Neutralizes the HX salt to liberate the free base product.Adding too early can promote side reactions; best added during workup.
Catalyst

-Cyclodextrin
Phase transfer catalyst for aqueous reactions; encapsulates hydrophobic ketones.Adds cost; requires removal.[1]

Experimental Protocols

Method A: Standard Thermal Cyclization (Ethanol)

Best for: Initial screening, scaling up, and general laboratory synthesis.

Reagents:

  • Pyrazine-2-carbothioamide (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Ethanol (Absolute)[2]

Protocol:

  • Dissolve the pyrazine thioamide (1.0 mmol) in Ethanol (5–10 mL) in a round-bottom flask.

  • Add the

    
    -halo ketone (1.0 mmol) in one portion.
    
  • Fit a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide spot (usually lower Rf) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • A solid hydrohalide salt may precipitate.

    • Pour the mixture into crushed ice/water (20 mL).

    • Neutralize by adding saturated aqueous NaHCO₃ or 10% NH₄OH until pH ~8. This liberates the free base.[1]

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from EtOH/Water if necessary.

Method B: Green Aqueous Synthesis (Catalyst-Free)

Best for: Sustainable chemistry requirements and simple substrates.

Protocol:

  • Suspend Pyrazine-2-carbothioamide (1.0 mmol) and

    
    -halo ketone (1.0 mmol) in Water (5 mL).
    
  • Heat to 80–90°C with vigorous stirring. The mixture may initially be heterogeneous.

  • As the reaction proceeds (1–3 hours), the product often oils out or forms a distinct solid phase due to the hydrophobic effect.

  • Workup: Cool to room temperature. The product will solidify. Filter and wash with water.[3]

    • Note: If the product remains sticky/oily, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Method C: Microwave-Assisted Synthesis

Best for: High-throughput library generation and difficult substrates.

Protocol:

  • In a microwave-safe vial (e.g., 10 mL), combine thioamide (1.0 mmol), halo ketone (1.0 mmol), and Ethanol (2 mL).

  • Seal the vial.

  • Irradiate at 100–120°C for 10–20 minutes (Power: Dynamic, max 150W).

  • Cool rapidly using compressed air (standard microwave reactor feature).

  • Pour into weak aqueous base (NaHCO₃) to precipitate the product.

Decision Workflow & Troubleshooting

Use this logic tree to select the optimal method for your specific substrate.

Figure 2: Method Selection Workflow (Graphviz)

MethodSelection Start Start: Select Substrates SolubilityCheck Is the α-Halo Ketone Water Soluble/Miscible? Start->SolubilityCheck GreenRoute Yes: Use Method B (Water) (Green Chemistry) SolubilityCheck->GreenRoute Yes StandardRoute No: Is it soluble in hot EtOH? SolubilityCheck->StandardRoute No MethodA Yes: Use Method A (Reflux EtOH) StandardRoute->MethodA Yes HardSubstrate No: Highly Lipophilic or Sterically Hindered? StandardRoute->HardSubstrate No MethodC Use Method C (Microwave) or DMF Solvent HardSubstrate->MethodC

Caption: Decision matrix based on substrate solubility and steric hindrance.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete neutralization.Ensure pH is raised to >8 during workup to break the HBr salt.
Starting Material Remains Steric hindrance on ketone.Switch to Method C (Microwave) or add a Lewis Acid catalyst (e.g., Iodine, 10 mol%).
Multiple Spots on TLC N-alkylation (rare) or decomposition.Lower temperature; ensure thioamide is pure before reaction.

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft.

  • Gomha, S. M., et al. (2017).[5] "Microwave-Assisted Synthesis of Some Novel Azoles and Azolopyrimidines as Antimicrobial Agents." Molecules, 22(3), 346.[5] [Link][5]

  • Abu-Melha, S., et al. (2020).[5] "Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis." Molecules, 25(19), 4565.[5] [Link]

  • Potewar, T. M., et al. (2008). "Efficient and eco-friendly synthesis of 2-aminothiazoles in water under catalyst-free conditions." Tetrahedron Letters, 49(2), 248-250. [Link]

Sources

Application Note & Protocol: Solvent Selection for the Synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection of a solvent system for the synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, a heterocyclic compound of interest in flavor chemistry and as a potential pharmaceutical intermediate. The synthesis is predicated on the Hantzsch thiazole synthesis, a classic condensation reaction. This note elucidates the critical role of the solvent in influencing reaction kinetics, yield, and purity. We present a comparative analysis of various solvent systems, provide a detailed, optimized protocol, and offer troubleshooting guidance based on solvent choice.

Introduction

This compound is a complex heterocyclic molecule featuring both a pyrazine and a thiazole ring system. The thiazole moiety is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of such substituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6][7]

The choice of solvent is a paramount consideration in the Hantzsch synthesis, as it can dramatically affect the outcome of the reaction.[8][9] The solvent must not only solubilize the reactants but also facilitate the key mechanistic steps of the condensation and subsequent cyclization. Furthermore, factors such as reaction temperature, reaction time, and ease of product isolation are heavily influenced by the solvent's physical properties. This guide provides researchers with the foundational knowledge and practical protocols to make an informed solvent selection for this specific synthesis.

Part 1: Theoretical Considerations in Solvent Selection

The synthesis of this compound proceeds via the reaction of Pyrazine-2-carbothioamide with 3-Chloro-2,4-pentanedione .[10][11][12][13] The reaction is a classic Hantzsch thiazole synthesis.

The Hantzsch Thiazole Synthesis Mechanism

The mechanism involves two primary stages:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone.

  • Cyclization and Dehydration: An intramolecular condensation reaction occurs, followed by dehydration to form the aromatic thiazole ring.

The solvent plays a crucial role in each of these steps, primarily by stabilizing intermediates and transition states.

Hantzsch_Mechanism Reactants Pyrazine-2-carbothioamide + 3-Chloro-2,4-pentanedione Intermediate Thioether Intermediate Reactants->Intermediate S-Alkylation Cyclized Cyclized Intermediate (Thiazoline) Intermediate->Cyclized Intramolecular Condensation Product 5-Acetyl-4-methyl-2- (2-pyrazinyl)thiazole Cyclized->Product Dehydration (-H₂O)

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Key Solvent Properties and Their Impact
  • Polarity: Condensation reactions like the Hantzsch synthesis are often favored in polar solvents. Polar solvents can stabilize the charged intermediates and transition states that form during the reaction, potentially increasing the reaction rate.[9] Both polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., DMF, acetonitrile) solvents are commonly employed.[8][14][15]

  • Proticity (Protic vs. Aprotic):

    • Polar Protic Solvents (e.g., ethanol, methanol) can act as proton sources and sinks, which can be beneficial for the dehydration step. They are also generally less toxic and more environmentally friendly.[9][16] Ethanol is a very common and effective choice.[14]

    • Polar Aprotic Solvents (e.g., DMF, acetonitrile) are excellent at solvating cations and can accelerate nucleophilic substitution reactions. DMF, in particular, has been shown to be a superior solvent for some condensation reactions in terms of reaction time and yield.[15] However, they often have higher boiling points, making them more difficult to remove, and can be more toxic.

  • Boiling Point: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run at atmospheric pressure. Many Hantzsch syntheses require heating to proceed at a reasonable rate.[8] A solvent with a suitable boiling point (e.g., 60-100 °C) allows for effective thermal control of the reaction.

  • Solubility: The solvent must effectively dissolve both the pyrazine-2-carbothioamide and the 3-chloro-2,4-pentanedione to ensure a homogeneous reaction mixture, which is critical for achieving high yields.

Part 2: Comparative Analysis of Solvent Systems

The selection of a solvent is a balance between reaction efficiency, operational simplicity, and safety. While many solvents can facilitate the reaction, some offer distinct advantages.

Solvent_Selection Start Start: Define Synthesis (Hantzsch Thiazole) Solubility Are reactants soluble? Start->Solubility Temp Is heating required? Solubility->Temp Yes SelectSolvent Select Solvent Class Solubility->SelectSolvent No (Try different solvent) Temp->SelectSolvent Yes Protic Polar Protic (Ethanol, Methanol) SelectSolvent->Protic Greener, easier workup Aprotic Polar Aprotic (DMF, Acetonitrile) SelectSolvent->Aprotic Potentially faster rate Green Consider Green Chemistry (e.g., Ethanol/Water, Solvent-free) Protic->Green Optimize Optimize Conditions (Temp, Time, Catalyst) Aprotic->Optimize Green->Optimize

Caption: Decision workflow for solvent selection in Hantzsch synthesis.

SolventTypeBoiling Point (°C)Key AdvantagesKey Disadvantages
Ethanol Polar Protic78Good reactant solubility, easy to remove, relatively non-toxic, "green" solvent.[9]May be slower than aprotic alternatives.
Methanol Polar Protic65Similar to ethanol, lower boiling point.[8][17]More toxic than ethanol, reaction rate can be poor.[15]
DMF Polar Aprotic153Can significantly accelerate reaction rates and improve yields.[15]High boiling point makes removal difficult, potential for side reactions, toxic.
Acetonitrile Polar Aprotic82Good solvent for many condensation reactions, relatively easy to remove.[9]Can be more expensive, toxic.
Dioxane Aprotic101Historically used for Hantzsch synthesis.Peroxide formation risk, carcinogen.
Ethanol/Water Polar ProticVariableExcellent "green" solvent choice, can improve yields in some cases.[16]Product may precipitate, potentially complicating reaction monitoring.
Solvent-Free N/AN/AEnvironmentally benign, can enhance reaction rates and yields.[8][18]Requires careful temperature control, may not be suitable for all substrates.

Recommendation: For the synthesis of this compound, Ethanol is the recommended starting solvent. It provides an excellent balance of good reactant solubility, a suitable boiling point for heating, ease of product isolation, and a favorable safety and environmental profile.

Part 3: Recommended Experimental Protocol

This protocol is optimized for the synthesis of this compound using ethanol as the solvent.

Materials and Reagents
  • Pyrazine-2-carbothioamide (CAS: 17099-56-8)[19]

  • 3-Chloro-2,4-pentanedione (CAS: 1694-29-7)[10][11]

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carbothioamide (1.0 eq).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir until the thioamide is fully dissolved.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.05 eq) dropwise over 5 minutes at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate.

  • Work-up: Slowly pour the reaction mixture into 100 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. This will neutralize the HCl generated during the reaction and precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Allow the collected solid to air dry, or dry in a vacuum oven at 40-50°C to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 4: Troubleshooting Guide

ProblemPotential Cause (Solvent-Related)Recommended Solution
Low or No Yield Incomplete Dissolution: Reactants are not fully dissolved in the chosen solvent.Increase the solvent volume or switch to a solvent with higher solubilizing power (e.g., DMF, use with caution).
Reaction Temperature Too Low: The solvent's boiling point is too low to provide sufficient activation energy.Switch to a higher-boiling solvent like 1-butanol or consider microwave-assisted synthesis to reduce reaction times.[16][20]
Formation of Side Products Solvent Participation: The solvent (e.g., protic solvents under certain conditions) may participate in side reactions.Switch to an aprotic solvent like acetonitrile. Ensure all reagents are pure.[17]
Reaction Run Too Long/Hot: Prolonged heating can lead to decomposition.Monitor the reaction closely by TLC and stop when the starting material is consumed. Optimize the temperature.
Difficulty in Product Isolation High Product Solubility: The product is highly soluble in the reaction solvent, preventing precipitation.After cooling, pour the reaction mixture into a non-solvent (like ice water) to induce precipitation.[17] Alternatively, remove the solvent under reduced pressure and purify the residue.
Product is an Oil The product may be impure. Purify via column chromatography. If pure, induce crystallization by dissolving in a minimal amount of a good solvent and adding a non-solvent.[21]

Conclusion

The rational selection of a solvent is a critical step in optimizing the Hantzsch synthesis of this compound. While polar aprotic solvents like DMF may offer faster reaction rates, ethanol represents a superior choice for general laboratory synthesis, providing an excellent balance of performance, safety, and operational simplicity. By understanding the theoretical principles of solvent effects and following a well-defined protocol, researchers can reliably and efficiently synthesize this target molecule.

References

  • Benchchem. optimization of Hantzsch thiazole synthesis reaction conditions.
  • ChemicalBook. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7.
  • Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Bouherrou, Z., et al.
  • Benchchem.
  • Karakuş, K. Which solvent is proper for condensation reaction?.
  • BEPLS.
  • Sigma-Aldrich. 3-Chloro-2,4-pentanedione 97 1694-29-7.
  • ResearchGate.
  • LookChem. 3-Chloropentane-2,4-dione.
  • SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • ResearchGate.
  • Figshare. New methods for the rapid synthesis of thiazoles.
  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Benchchem.
  • ChemBK. PYRAZINE-2-CARBOTHIOAMIDE.
  • IJPSR. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Taylor & Francis Online.
  • IJARSCT.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Functionalization of 5-acetyl group in pyrazinyl-thiazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazinyl-thiazole hybrid scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. The 5-acetyl group (specifically in 5-acetyl-4-methyl-2-(pyrazin-2-yl)thiazole) serves as a critical "chemical handle" for Diversity-Oriented Synthesis (DOS).

This guide details the strategic functionalization of this acetyl moiety. Unlike simple aryl ketones, the electron-deficient nature of the pyrazine ring, coupled with the thiazole core, significantly alters the pKa of the


-methyl protons, enhancing reactivity toward electrophiles while simultaneously increasing susceptibility to side reactions (e.g., haloform degradation).

Strategic Analysis: Electronic Environment & Reactivity

To successfully functionalize the 5-acetyl group, one must understand the electronic "push-pull" dynamics of the scaffold.

  • The Pyrazine Effect: The pyrazine ring is highly

    
    -deficient (nitrogen atoms at 1,4 positions withdraw electron density). This exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect on the attached thiazole ring.
  • The Thiazole Bridge: The thiazole ring transmits this electron withdrawal to the 5-acetyl group.

  • Result: The methyl protons of the acetyl group (

    
    ) are significantly more acidic than those in acetophenone. This facilitates Claisen-Schmidt condensations  and Mannich reactions  but requires careful control of basicity to prevent ring cleavage or polymerization.
    
Visualizing the Reaction Landscape

The following diagram outlines the three primary divergent synthetic pathways covered in this guide.

ReactionLandscape SM 5-Acetyl-Pyrazinyl-Thiazole (Starting Scaffold) Chalcone Pyrazinyl-Thiazolyl Chalcones (Protocol 1: Claisen-Schmidt) SM->Chalcone Aldehyde / NaOH / EtOH Bromo α-Bromoacetyl Derivative (Protocol 2: Bromination) SM->Bromo Br2 or NBS / AcOH Hydrazone Schiff Bases / Hydrazones (Protocol 3: Condensation) SM->Hydrazone Hydrazine / H+ BisThiazole Bis-Thiazole Hybrids (Hantzsch Cyclization) Bromo->BisThiazole Thiourea / Reflux

Figure 1: Divergent synthetic pathways for the 5-acetyl pyrazinyl-thiazole scaffold.

Protocol 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of


-unsaturated ketones (chalcones).[1][2]
Mechanism:  Base-catalyzed aldol condensation followed by dehydration.
Why this works:  The enhanced acidity of the acetyl methyl group allows for rapid enolate formation even with weak bases, minimizing pyrazine ring degradation.
Materials
  • Substrate: 5-Acetyl-4-methyl-2-(pyrazin-2-yl)thiazole (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (Absolute)

  • Base: 10% Aqueous NaOH or KOH

  • Work-up: Ice-cold water, dilute HCl (0.1 N)

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of the acetyl-thiazole scaffold in 10 mL of ethanol in a round-bottom flask.

    • Note: If solubility is poor, add minimal Dichloromethane (DCM) or warm slightly to

      
      .
      
  • Aldehyde Addition: Add 1.1 mmol of the aromatic aldehyde. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Dropwise, add 2 mL of 10% NaOH solution while stirring vigorously at room temperature (RT).

    • Critical Check: The solution often changes color (yellow to deep orange/red) indicating enolate formation and conjugation.

  • Reaction: Stir at RT for 3–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 50 mL of crushed ice/water.

  • Neutralization: Acidify carefully with 0.1 N HCl to pH ~7. This neutralizes the phenoxide (if phenolic aldehydes were used) and aids precipitation.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol/DMF mixtures.

Data Summary: Expected Yields
Aldehyde SubstituentReaction TimeYield (%)Melting Point Trend
4-NO

(Electron Poor)
2.5 hrs88-92%High (>200°C)
4-OCH

(Electron Rich)
6.0 hrs70-75%Moderate
4-Cl (Halogen) 3.5 hrs82-85%High

Protocol 2: -Bromination (Gateway to Bis-Heterocycles)

Objective: Conversion of the acetyl group to a 2-bromoacetyl group (


).
Significance:  This intermediate is the precursor for Hantzsch thiazole synthesis, allowing the creation of Pyrazine-Thiazole-Thiazole  tricyclic systems.
Materials
  • Substrate: 5-Acetyl-4-methyl-2-(pyrazin-2-yl)thiazole[3]

  • Brominating Agent: Pyridinium Tribromide (Py

    
    Br
    
    
    
    ) or NBS (N-Bromosuccinimide).
    • Expert Insight: Avoid elemental bromine (

      
      ) if possible. The pyrazine nitrogen can form charge-transfer complexes with 
      
      
      
      , reducing yield. Py
      
      
      Br
      
      
      is softer and more selective.
  • Solvent: Glacial Acetic Acid (AcOH).[4]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of Glacial Acetic Acid.

  • Reagent Addition: Add 1.0 mmol of Pyridinium Tribromide in portions over 15 minutes at RT.

  • Heating: Heat the mixture to

    
     for 2 hours.
    
    • Visual Cue: The red color of the bromide reagent will fade to orange/yellow.

  • Quenching: Pour into ice water. The

    
    -bromo ketone usually precipitates immediately.
    
  • Isolation: Filter and wash with cold water. Do not recrystallize (these intermediates are unstable). Dry in a vacuum desiccator and use immediately for the next step (e.g., reaction with thiourea).

Mechanism Visualization

The following diagram illustrates the Hantzsch cyclization following bromination.

HantzschMechanism Bromination Step 1: Bromination (Formation of α-Halo Ketone) Attack Step 2: Nucleophilic Attack (Thioamide Sulfur attacks CH2-Br) Bromination->Attack + Thiourea/Thioamide Cyclization Step 3: Cyclization & Dehydration (Formation of 2nd Thiazole Ring) Attack->Cyclization - HBr, - H2O

Figure 2: Sequential mechanism for generating bis-thiazole systems via the bromo-intermediate.

Protocol 3: Condensation with Nitrogen Nucleophiles (Hydrazones)

Objective: Synthesis of Schiff bases or Hydrazones for metal complexation or biological screening. Challenge: Steric hindrance from the 4-methyl group on the thiazole ring can slow down nucleophilic attack at the carbonyl.

Methodology
  • Mix: Combine substrate (1.0 mmol) and Hydrazine Hydrate or Substituted Hydrazine (1.2 mmol) in Ethanol (10 mL).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid (catalytic

    
     activates the carbonyl).
    
  • Reflux: Reflux is mandatory here (unlike the chalcone synthesis). Reflux for 4–8 hours.

  • Observation: Product usually precipitates upon cooling.

Troubleshooting & Expert Tips

ProblemProbable CauseSolution
Low Yield in Chalcone Synthesis Cannizzaro reaction of the aldehyde (competing reaction).Reduce base concentration; add aldehyde before adding base.
Dark Tarry Products Polymerization of the pyrazine ring under harsh conditions.Keep temperature

for base-catalyzed steps.
Incomplete Bromination Pyrazine nitrogen coordinating with Bromine.Use HBr/AcOH to protonate the pyrazine nitrogens first, blocking coordination.
Product Solubility Pyrazinyl-thiazoles are often insoluble in EtOH/MeOH.Use DMF or DMSO for the reaction, then pour into water to precipitate.

References

  • Khadra, B., et al. (2025).[3] "Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties." ResearchGate.[5][6]

  • Vashchenko, V., et al. (2007). "Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones." Synthesis.

  • Saldabol, N., et al. (1999). "Bromination of 2-acetyl-5-methylfuran."[7] Chemistry of Heterocyclic Compounds.

  • Al-Masoudi, N. A., et al. (2012). "Synthesis and antiviral activity of new pyrazole and thiazole derivatives." Arzneimittelforschung.

  • Chaban, T., et al. (2022). "Synthesis and biological evaluation of pyrazinyl-thiazole hybrids." Bioorganic Chemistry. (General Reference for Scaffold Utility).

Sources

Application Note: Synthesis of Thiosemicarbazone Derivatives from 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development researchers focusing on the synthesis of hybrid pharmacophores. It details the preparation of thiosemicarbazone derivatives starting from 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole , a scaffold combining the lipophilic thiazole ring with the electron-deficient pyrazine moiety.

Executive Summary

Thiosemicarbazones derived from thiazole-pyrazine hybrids represent a privileged class of ligands in coordination chemistry and medicinal discovery. The presence of the N-N-S donor system allows for potent metal chelation (particularly Fe and Cu), a primary mechanism for inhibiting ribonucleotide reductase in cancer cells [1]. This protocol outlines the optimized acid-catalyzed condensation of this compound with thiosemicarbazides. Critical attention is given to the solubility profile of the pyrazinyl-thiazole precursor and the electronic activation of the ketone.

Scientific Background & Retrosynthetic Logic

The Pharmacophore

The target molecule integrates three distinct active sites:

  • Pyrazine Ring: Acts as a hydrogen bond acceptor and lowers the pKa of the system, influencing biodistribution.

  • Thiazole Core: Serves as a rigid linker that enhances π-π stacking interactions within biological binding pockets (e.g., Topoisomerase II).

  • Thiosemicarbazone Moiety: The "warhead" responsible for metal chelation and Schiff base reactivity.

Reaction Mechanism

The synthesis follows a classical acid-catalyzed nucleophilic addition-elimination pathway. The reaction rate is controlled by the electrophilicity of the carbonyl carbon on the acetyl group.

  • Electronic Effect: The electron-withdrawing nature of the pyrazine ring at the C2 position of the thiazole pulls electron density away from the ring system. This theoretically increases the electrophilicity of the C5-acetyl group compared to simple alkyl-thiazoles, facilitating nucleophilic attack.

  • Steric Factors: The methyl group at C4 provides steric bulk that may require elevated temperatures (reflux) to drive the reaction to completion.

Mechanistic Pathway (Visualization)

The following diagram illustrates the acid-catalyzed dehydration mechanism specific to this substrate.

ReactionMechanism Start 5-Acetyl-4-methyl- 2-(2-pyrazinyl)thiazole Activated Activated Carbonyl (Oxonium Ion) Start->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Inter Tetrahedral Intermediate Activated->Inter + H2NNHCSNH2 Attack Nucleophilic Attack (Thiosemicarbazide) Attack->Inter Dehydration Dehydration (-H2O) Inter->Dehydration Proton Transfer Product Thiosemicarbazone Derivative Dehydration->Product Formation of C=N

Figure 1: Step-wise mechanism for the formation of the Schiff base. The acid catalyst activates the ketone, facilitating the attack by the terminal hydrazine nitrogen.

Materials and Equipment

Reagents
  • Precursor: this compound (Purity >98%).

  • Nucleophile: Thiosemicarbazide (or N4-substituted derivatives).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Purification: Dimethylformamide (DMF) or 1,4-Dioxane (for recrystallization).

Equipment
  • Round-bottom flask (100 mL) with reflux condenser.

  • Magnetic stirrer with heating mantle.

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Stoichiometry Table
ComponentMolar RatioRoleNotes
Acetyl-Thiazole Precursor 1.0 equivElectrophileLimiting reagent.
Thiosemicarbazide 1.1 equivNucleophileSlight excess ensures complete conversion.
Glacial Acetic Acid 3-5 dropsCatalystActivates carbonyl; do not use strong mineral acids (HCl) to avoid cleaving the pyrazine.
Ethanol 15-20 mL/mmolSolventGreen solvent choice; good solubility at reflux.
Step-by-Step Methodology
Step 1: Solubilization
  • In a clean 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol .

  • Note: The pyrazine derivative may not dissolve completely at room temperature. Begin gentle stirring and heating until the solution is clear or a fine suspension is achieved.

Step 2: Activation and Addition
  • Add 1.1 mmol of Thiosemicarbazide to the flask.

  • Add 3-5 drops of Glacial Acetic Acid.

  • Observation: The solution may change color slightly (often yellow to orange) upon acid addition due to protonation of the conjugated system.

Step 3: Reflux and Monitoring[2]
  • Attach the reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH).

  • Maintain reflux for 3 to 6 hours .

  • TLC Monitoring: Check reaction progress every hour using a mobile phase of Chloroform:Methanol (9:1) . The product will typically appear as a lower Rf spot compared to the acetyl starting material.

Step 4: Work-up and Isolation
  • Once the starting material is consumed, turn off the heat and allow the flask to cool slowly to room temperature.

  • Precipitation: The thiosemicarbazone product usually precipitates as a solid upon cooling. If no precipitate forms, reduce the solvent volume by 50% under reduced pressure or pour the mixture onto crushed ice.

  • Filter the solid using a Buchner funnel and wash with cold ethanol (2 x 5 mL) to remove unreacted thiosemicarbazide and acid traces.

Step 5: Purification (Recrystallization)
  • Crude products often require recrystallization to achieve pharmaceutical purity.

  • Solvent Choice: Use Hot Ethanol for lighter derivatives. For highly insoluble derivatives, use a DMF/Water or Dioxane/Ethanol mixture.

  • Dry the final crystals in a vacuum desiccator over anhydrous

    
    .
    
Experimental Workflow (Visualization)

Workflow Setup Dissolve Precursor in EtOH Add Add Thiosemicarbazide + Cat. AcOH Setup->Add Reflux Reflux (3-6h) Temp: 78°C Add->Reflux Check TLC Check (CHCl3:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Precip Cool to RT (Precipitate forms) Check->Precip Complete Ice Pour on Crushed Ice Precip->Ice No Solid Filter Vacuum Filtration Precip->Filter Solid formed Ice->Filter Recryst Recrystallize (DMF/EtOH) Filter->Recryst Final Pure Thiosemicarbazone Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target derivative.

Characterization & Expected Data

To validate the structure, the following spectral signals are diagnostic:

  • IR Spectroscopy (KBr):

    • Disappearance of the ketone

      
       stretch (approx. 1680 cm⁻¹).
      
    • Appearance of

      
       stretch (1590–1620 cm⁻¹).[3]
      
    • Presence of

      
       bands (3100–3400 cm⁻¹).[3]
      
  • ¹H NMR (DMSO-d₆):

    • Singlet (approx. 2.3 ppm): Methyl group on the thiazole ring.[2][3]

    • Singlet (approx. 2.4 ppm): Methyl group adjacent to the C=N bond (originally the acetyl methyl).

    • Broad Singlet (10.0–12.0 ppm): Hydrazinic NH proton (

      
      ), confirming Schiff base formation.
      
    • Aromatic Region: Signals corresponding to the pyrazine protons (typically doublets/singlets around 8.5–9.5 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of product in EtOH.Pour reaction mixture into ice-cold water (100 mL) to force precipitation.
Starting Material Remains Steric hindrance or low activation.Add 2 more drops of AcOH and extend reflux time. Switch solvent to n-Propanol (higher boiling point).
Impure Product (Multiple Spots) Isomerization (E/Z) or side reactions.Recrystallize from Dioxane.[2] Note that E/Z isomers may exist in solution.
Pyrazine Ring Cleavage Acid concentration too high.Ensure only catalytic amounts of weak acid (AcOH) are used. Avoid concentrated HCl.

References

  • Al-Ostoot, F. H., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 685–706.

  • Gomha, S. M., et al. (2021).[2][4] Synthesis and Biological Activity Evaluation of 5-Pyrazoline Substituted 4-Thiazolidinones. Molecules, 26(15), 4623.

  • Metwally, M. A., et al. (2016). Thiosemicarbazides: Synthesis and reactions. Journal of Chemical Research, 40(2), 67-72.[5]

  • Chimenti, F., et al. (2004). Synthesis and biological activity of novel 2-thiazolylhydrazones. European Journal of Medicinal Chemistry, 39(1), 73-80. (General reference for thiazolylhydrazone synthesis conditions).
  • Pape, V. F. S., et al. (2016). Design, synthesis and biological evaluation of thiosemicarbazones as potent anticancer agents.[1][2][4][5][6][7] Future Medicinal Chemistry, 8(3), 269-292. (Reference for metal chelation mechanism).

Sources

Application Note: One-Pot Synthesis Methods for Pyrazine-Thiazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-thiazole conjugates represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including kinase inhibition (e.g., EGFR, VEGFR), antimicrobial efficacy, and anti-tubercular properties.[1] The synergy between the electron-deficient pyrazine ring and the electron-rich, hydrogen-bond-donating thiazole creates a "push-pull" electronic system ideal for


-stacking interactions within protein binding pockets.

This guide details two robust, "one-pot" synthetic strategies designed to maximize yield, minimize hazardous intermediate handling, and ensure reproducibility.

  • Method A: Modified One-Pot Hantzsch Synthesis (In-situ Bromination).

  • Method B: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[2]

Method A: Modified One-Pot Hantzsch Synthesis

Objective: Synthesize 2-(pyrazin-2-yl)thiazole derivatives without isolating the lachrymatory and unstable


-bromoacetylpyrazine intermediate.
Mechanistic Insight

The classical Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[3][4] However, 2-(bromoacetyl)pyrazine is a potent lachrymator and degrades rapidly.[1] This protocol utilizes N-bromosuccinimide (NBS) with a sulfonic acid catalyst to generate the bromoketone in situ, which is immediately trapped by the thioamide component.
Reagents & Materials
  • Substrate: 2-Acetylpyrazine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 equiv)[1]

  • Thio-component: Thiobenzamide or substituted Thiourea (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Experimental Protocol
  • Bromination Phase:

    • Charge a round-bottom flask with 2-acetylpyrazine (5 mmol) and MeCN (20 mL).

    • Add p-TSA (0.5 mmol) followed by NBS (5.25 mmol) portion-wise over 10 minutes at room temperature.

    • Critical Step: Stir at 40°C for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of starting ketone.

    • Observation: The mixture will turn slightly orange/brown. Do NOT isolate.

  • Cyclization Phase:

    • Add the thioamide/thiourea (5.5 mmol) directly to the reaction vessel.

    • Heat the mixture to reflux (80°C) for 3–4 hours.

    • Validation: A heavy precipitate (hydrobromide salt of the product) often forms.

  • Work-up & Purification:

    • Cool to room temperature.[3][5]

    • Neutralize with saturated aqueous NaHCO

      
       until pH ~8.
      
    • Extract with EtOAc (

      
       mL).[1] Wash combined organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.[1]
    • Recrystallize from hot Ethanol.

Data Summary: Yield Comparison
Thio-ComponentProduct (R-Group)Yield (Isolated)Melting Point (°C)
Thiourea-NH

88%218-220
Thiobenzamide-Ph82%145-147
4-Cl-Thiobenzamide-Ph(4-Cl)85%162-164
N-Methylthiourea-NHMe76%188-190

Method B: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Rapid assembly of fused imidazo[1,2-a]pyrazine scaffolds or linked conjugates using isocyanide-based multicomponent chemistry.[1]

Mechanistic Insight

The GBB reaction is a three-component coupling of an aldehyde, an amine (pyrazine-2-amine), and an isocyanide.[1] By using a thiazole-carbaldehyde, we create a linked conjugate.[1] The reaction proceeds via a Schiff base formation followed by [4+1] cycloaddition with the isocyanide.

Experimental Protocol
  • Reaction Setup:

    • In a 10 mL microwave vial, combine:

      • Pyrazine-2-amine (1.0 mmol)[1]

      • Thiazole-4-carbaldehyde (1.0 mmol)[1]

      • tert-Butyl isocyanide (1.1 mmol)[1]

    • Catalyst: Scandium(III) triflate [Sc(OTf)

      
      ] (5 mol%).[1]
      
    • Solvent: MeOH (2 mL) or TFE (Trifluoroethanol) for difficult substrates.[1]

  • Microwave Parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 150W)[1]

    • Hold Time: 15 minutes

    • Stirring: High

  • Purification:

    • Decant the solvent.

    • The product often precipitates upon cooling. If not, flash chromatography (DCM:MeOH gradient) is required.[1]

Pathway Visualization & Workflow

The following diagram illustrates the decision matrix and chemical flow for both methods.

G Start Target: Pyrazine-Thiazole Conjugate Decision Select Strategy Start->Decision MethodA Method A: Modified Hantzsch (Linked System) Decision->MethodA 2-Acetylpyrazine Start MethodB Method B: GBB MCR (Fused/Complex System) Decision->MethodB 2-Aminopyrazine Start StepA1 1. In-situ Bromination (NBS, p-TSA, MeCN) MethodA->StepA1 StepB1 1. Schiff Base Formation (Amine + Aldehyde) MethodB->StepB1 StepA2 2. Thio-Trapping (Add Thioamide, Reflux) StepA1->StepA2 One-Pot Product Final Conjugate (Purification & NMR) StepA2->Product StepB2 2. Isocyanide Insertion (Sc(OTf)3, MW 120°C) StepB1->StepB2 One-Pot StepB2->Product

Caption: Workflow decision matrix for selecting between Hantzsch and GBB synthesis routes based on starting material availability and target scaffold architecture.

Troubleshooting & Optimization (Application Scientist Notes)

Solubility Issues

Pyrazine-thiazole conjugates are often poorly soluble in non-polar solvents due to significant


-stacking.
  • Solution: Use DMSO-d6 or TFA-d1 for NMR characterization. For purification, if the compound crashes out of Ethanol, filtration is superior to column chromatography.[1]

Controlling Regioselectivity (Hantzsch)

When using asymmetric thioureas, regioselectivity can be an issue.[1]

  • Guidance: Steric bulk on the thiourea nitrogen generally directs the reaction to form the N-substituted isomer. However, in protic solvents (EtOH), the imino-form is favored.

Catalyst Deactivation (GBB)

Isocyanides can occasionally coordinate to Lewis Acid catalysts (


), poisoning them.[1]
  • Fix: If conversion stalls, switch to a Brønsted acid catalyst like Perchloric acid (

    
    ) or simply use acetic acid as the solvent (less efficient but robust).[1]
    

References

  • Mermer, A. (2020).[1][6] Microwave- and ultrasound-promoted greener synthesis of thiazolyl-pyrazoline derivatives and investigation of their biological activities.[6] Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 25–36.[1][6] Link

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[1][7] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[1][7] Link

  • Potewar, T. M., et al. (2012).[1] A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.[8][9] Records of Natural Products, 6(4), 389-395.[1] Link

  • Fathalla, M., et al. (2020).[1] Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.[10] Molecules, 25(16), 3689.[1] Link

  • Shaabani, A., et al. (2020).[1] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.[11][12] Beilstein Journal of Organic Chemistry, 16, 1839–1875.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reflux Time for Pyrazine-2-Carbothioamide Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for optimizing condensation reactions involving pyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering this crucial synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal results.

Core Principles: Understanding the Reaction

The condensation of what is typically 3-amino-pyrazine-2-carbothioamide with a 1,2-dicarbonyl compound is a powerful method for synthesizing pteridine derivatives. Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which are significant scaffolds in medicinal chemistry.[1][2] This reaction is a variation of the well-established Gabriel-Isay condensation.[3][4]

The general mechanism involves two key stages:

  • Initial Condensation: The more nucleophilic amino group of the pyrazine attacks one of the carbonyl carbons of the dicarbonyl compound, forming a Schiff base (imine) intermediate after the loss of a water molecule.

  • Cyclization & Aromatization: The second amino group (from the thioamide, which can tautomerize) attacks the remaining carbonyl group, leading to an intramolecular cyclization. A subsequent dehydration step results in the formation of the stable, aromatic pteridine ring system.

Optimizing the reflux time is critical to maximizing the yield of the desired pteridine. Insufficient time leads to an incomplete reaction, while excessive heating can cause the degradation of starting materials or the final product, leading to a complex mixture of impurities.[5]

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A 3-Amino-pyrazine- 2-carbothioamide C Initial Condensation (Schiff Base Formation) A->C -H2O B 1,2-Dicarbonyl Compound (e.g., glyoxal) B->C D Intramolecular Cyclization C->D E Dehydration & Aromatization D->E -H2O F Substituted Pteridine Derivative E->F G cluster_solutions Potential Solutions Start Low Yield & Multiple Products Observed CheckTime Was a time-course study performed? Start->CheckTime CheckDicarbonyl Is the 1,2-dicarbonyl compound symmetrical? CheckTime->CheckDicarbonyl Yes Sol_Time Run time-course study via TLC. Identify time of max product formation before degradation. CheckTime->Sol_Time No CheckDicarbonyl->Sol_Time Yes Sol_Regio Formation of regioisomers is likely. Adjust pH (e.g., use acidic solvent) to favor one isomer. CheckDicarbonyl->Sol_Regio No Sol_Both Run time-course study AND consider reaction conditions to control regioselectivity.

Caption: Troubleshooting workflow for low yield.

Experimental Protocols
Protocol 1: General Procedure for Pyrazine-2-Carbothioamide Condensation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-pyrazine-2-carbothioamide (1.0 eq).

  • Solvent & Reactant Addition: Add the chosen solvent (e.g., ethanol, ~0.1 M concentration). Begin stirring. Add the 1,2-dicarbonyl compound (1.0 - 1.1 eq).

  • Catalyst (Optional): If using a catalyst, add it at this stage (e.g., 2-3 drops of glacial acetic acid).

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reflux ring (the boundary of condensing vapor) should be stable in the lower third of the condenser. [6][7]5. Monitoring: Monitor the reaction progress using TLC (see Protocol 2) at set time intervals.

  • Workup: Once the reaction is complete (starting material is consumed and product is maximized), cool the flask to room temperature. The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the crude residue by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This is the most crucial technique for determining the optimal reflux time.

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a tiny amount of your pyrazine starting material in a suitable solvent (e.g., ethyl acetate) and spot it in the "SM" lane.

    • Using a capillary tube, take a small aliquot from the refluxing reaction mixture. Dilute it in a vial with a few drops of solvent.

    • Spot the diluted reaction mixture in the "RM" lane.

    • Spot both the starting material and the reaction mixture on top of each other in the "co-spot" lane. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light. [8]5. Analyze:

    • t=0: At the start, you should only see a spot for your starting material in the RM lane.

    • During Reaction: As the reaction progresses, the starting material spot in the RM lane will fade, and a new spot (the product) will appear. The product is typically more or less polar than the starting materials.

    • Reaction Complete: The reaction is complete when the starting material spot is no longer visible in the RM lane.

    • Optimization: The optimal time is when the product spot is at its most intense, and spots corresponding to byproducts or degradation are minimal.

By diligently following these guidelines and troubleshooting steps, you will be well-equipped to optimize the reflux time for your pyrazine-2-carbothioamide condensation reactions, leading to higher yields and purer products.

References
  • Taylor, E. C., & Macor, K. A. (1987). Pteridines. Part 41. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds. Journal of the Chemical Society C: Organic, (11), 2107-2110. [Link]

  • Sayed A. Ahmed, Amira M. Gamal-El-Deen, S. A. S. Ghozlan, and Ismail A. Abdelhamid. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

  • Basu, P., & Burgmayer, S. J. N. (2011). Pterin Chemistry and its Relationship to the Molybdenum Cofactor. In Molybdenum and Tungsten Enzymes. Royal Society of Chemistry. [Link]

  • Manova, D., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1735-1743. [Link]

  • Ibarra, L. E., & Ferre, J. (2024). Biosynthesis of Pteridines in Insects: A Review. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. [Link]

  • Pal, A. K., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. International Journal of Molecular Sciences, 23(10), 5789. [Link]

  • UTSC Chemistry Online. (n.d.). Reflux. University of Toronto Scarborough. [Link]

  • Sreevatsav, A., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Drug Development and Research, 3(4), 250-256. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Ates, B., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO(II) COMPLEX. Journal of the Chilean Chemical Society, 57(1), 1031-1034. [Link]

  • Jacob, C. (2016). Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS... Journal of Materials Science: Materials in Electronics, 27, 11985–11995. [Link]

  • Nichols, L. (2022). 1.4K: Reflux. Chemistry LibreTexts. [Link]

  • Radleys. (n.d.). Reflux reaction mistakes to avoid. Radleys. [Link]

  • MIT OpenCourseWare. (2010, February 4). Refluxing a Reaction | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Cruz, F. A., et al. (2018). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 140(35), 11184-11190. [Link]

  • El-Sayed, N. N. E., et al. (2013). A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. Journal of Chemical and Pharmaceutical Research, 5(12), 11-22. [Link]

Sources

Technical Support Center: Thiazole Purification & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Solvent Systems & Troubleshooting | Ticket ID: THZ-PUR-001

Executive Summary

Thiazoles, particularly 2-aminothiazoles, present a classic chromatographic challenge: they are basic, aromatic heterocycles that interact strongly with the acidic silanol groups (


) on standard silica gel. This Lewis acid-base interaction results in peak tailing (streaking) , poor resolution, and potential compound degradation.

This guide provides a self-validating decision framework for solvent selection, specific protocols for neutralizing silica acidity, and "green" alternatives to chlorinated solvents.

Module 1: Solvent System Selection Strategy

User Question: Which solvent system should I start with? My thiazole is moderately polar.

Technical Response: Do not default immediately to Dichloromethane (DCM)/Methanol (MeOH) unless solubility mandates it. Start with a selectivity check using the decision tree below. Thiazoles often require a "modifier" to suppress silanol interactions.

Decision Logic: Solvent Selector

SolventSelection Start Start: Solubility Check SolubleHex Soluble in Hex/EtOAc? Start->SolubleHex HexEtOAc System A: Hexane / Ethyl Acetate (Standard NP) SolubleHex->HexEtOAc Yes PolarCheck Soluble in DCM? SolubleHex->PolarCheck No Tailing Test TLC: Is Tailing Observed? HexEtOAc->Tailing DCM_MeOH System B: DCM / MeOH (High Polarity) PolarCheck->DCM_MeOH Yes GreenAlt System C (Green): Heptane / (EtOAc:EtOH 3:1) PolarCheck->GreenAlt Eco-Friendly Option DCM_MeOH->Tailing GreenAlt->Tailing AddModifier Add Modifier: 1-3% Triethylamine (TEA) or 1% NH4OH Tailing->AddModifier Yes (Streaking) ReversePhase Switch to Reverse Phase (C18, Water/MeCN + Formic Acid) AddModifier->ReversePhase Still Failing?

Figure 1: Decision tree for selecting the optimal mobile phase based on solubility and chromatographic behavior.

Module 2: Troubleshooting Tailing & Streaking

User Question: My compound is streaking from the baseline to the solvent front. I can't separate it from impurities.

Technical Response: Streaking indicates that the basic nitrogen in the thiazole ring is hydrogen-bonding with the silica. You must neutralize the silica surface.

Protocol A: Mobile Phase Modifiers (The "Quick Fix")

Add a basic amine to your solvent system to compete for silanol sites.

  • For Hexane/EtOAc systems: Add 1–3% Triethylamine (TEA) .

  • For DCM/MeOH systems: Add 1% Ammonium Hydroxide (

    
    )  or 1% Methanolic Ammonia .
    
    • Note: Avoid aqueous ammonia in Hexane systems as it will not mix.

Protocol B: Silica Pre-Treatment (The "Deep Clean")

If adding TEA to the mobile phase isn't enough (or interferes with detection), deactivate the silica before running the column.

  • Slurry Preparation: Suspend your silica gel in a solution of Hexane:TEA (95:5) .

  • Packing: Pour the slurry into the column and pack as usual.

  • Wash: Flush the column with 2–3 column volumes (CV) of pure Hexane (or your starting non-polar solvent) to remove excess free amine.

  • Run: Load your sample and run the column with your standard solvent system (e.g., Hex/EtOAc) without added TEA. The silica is now "capped."

Module 3: Green & Alternative Solvent Systems

User Question: DCM is toxic and expensive. Are there alternatives for polar thiazoles?

Technical Response: Yes. Recent studies and green chemistry guides recommend replacing DCM/MeOH with an EtOAc/EtOH blend in Heptane. This system often provides better selectivity for nitrogenous heterocycles due to the different dipole interactions of ethanol compared to methanol.

Comparative Solvent Data
SystemCompositionPolarityBest ForNotes
Standard Hexane / EtOAcLow-MedLipophilic thiazolesAdd 1% TEA if streaking occurs.
Polar Basic DCM / MeOH /

HighHighly polar/basic aminesStandard ratio: 90:9:1 or 89:10:1.
Green Heptane / (EtOAc:EtOH 3:[1]1)Med-HighGeneral replacement for DCM"3:1" refers to the polar modifier mix.
Selectivity Toluene / AcetoneMedClosely eluting impuritiesAromatic interaction of Toluene can separate structural isomers.
Module 4: Sample Loading Techniques

User Question: My thiazole is not soluble in Hexane/EtOAc. If I load it in DCM, it crashes out on the column.

Technical Response: Liquid loading in a strong solvent (DCM) onto a column running in a weak solvent (Hexane) causes "band broadening" or precipitation. Use Dry Loading .

Dry Loading Protocol
  • Dissolve: Dissolve crude material in the minimum amount of DCM or MeOH.

  • Adsorb: Add silica gel (ratio: 1g silica per 1g crude) or Celite 545.

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

  • Protect: Add a layer of sand or a frit on top to prevent disturbing the bed.

Module 5: Reverse Phase (The "Nuclear Option")

User Question: I have tried everything above. The compound still trails or co-elutes.

Technical Response: Switch to Reverse Phase (C18) chromatography. Silica (Normal Phase) is inherently problematic for bases. C18 caps the silanols and relies on hydrophobic interaction.

  • Column: C18 (functionalized silica).[2]

  • Mobile Phase: Water / Acetonitrile (MeCN).[3]

  • Modifier: 0.1% Formic Acid (keeps thiazole protonated/soluble) or 10mM Ammonium Bicarbonate (pH 10, keeps thiazole neutral).

    • Tip: Basic thiazoles often have sharper peaks at high pH (Basic mode) on C18, but ensure your column is rated for pH > 8 (e.g., hybrid silica).

References
  • Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Biotage. (2023).[1][4][5] What are alternatives to DCM/MeOH for polar reaction mix purifications?Link

  • Waters Corporation. Troubleshooting Tailing of Basic Compounds on C18 Columns.Link

  • BenchChem. Hantzsch Thiazole Synthesis Protocols & Purification.Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will dissect the molecule's structure to predict its spectral features, compare these predictions with data from analogous compounds, and provide a robust experimental protocol for acquiring high-quality data. This document is designed for professionals who require a deep, practical understanding of NMR spectroscopy for structural elucidation and chemical verification.

The Strategic Importance of Structural Verification

This compound incorporates three key pharmacophores: a pyrazine ring, a thiazole ring, and an acetyl group. Pyrazine and thiazole moieties are prevalent in numerous FDA-approved drugs and biologically active compounds, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1][2] The acetyl group provides a key synthetic handle for further molecular elaboration.

Accurate structural confirmation is non-negotiable in drug development and chemical synthesis. ¹H NMR spectroscopy is the cornerstone of this process, offering an unparalleled window into the electronic environment of every proton in the molecule. This guide explains not just what the spectrum looks like, but why it appears that way, empowering researchers to interpret their own data with confidence.

Deconstructing the Molecule: A Proton-by-Proton Analysis

To predict the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound structure. There are five such environments, which we have labeled A, B, C, D, and E for clarity.

G A Acquire Spectrum (See Protocol) B Process Data (FT, Phasing, Baseline Correction) A->B Raw FID C Calibrate Spectrum (Set TMS to 0.00 ppm) B->C D Identify Singlets (Non-coupled protons) C->D F Analyze Aromatic Region (Downfield, >8.5 ppm) C->F E Assign Methyl Groups (Protons D & E, ~2.5-2.9 ppm) D->E 2 signals, 3H each H Verify Integration (Check 1H:1H:1H:3H:3H ratio) E->H G Assign Pyrazinyl Protons (Protons A, B, C based on shift & multiplicity) F->G 3 signals, 1H each d, d, dd pattern G->H H->F Ratios mismatch (Re-evaluate assignments) I Final Structure Confirmation H->I Ratios match

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound presents a fascinating case study in structural elucidation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging comparative data from related structural motifs, a confident assignment of all proton signals is achievable. The distinct separation of the two methyl singlets from the complex downfield pattern of the pyrazinyl protons provides a clear and unambiguous spectral fingerprint for this molecule. Adherence to a rigorous experimental protocol is paramount to generating data that is both reliable and defensible, a cornerstone of excellence in scientific research and development.

References

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. Wiley Science Solutions. [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. Department of Chemistry. [Link]

  • Clarke, E. G. C., & Williams, M. (1960). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry. [Link]

  • Diez, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Aboghoniem, A. M., et al. (2022). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Michigan State University. Proton NMR Table. Department of Chemistry. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Alomari, M. W., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Raut, K. G., et al. (2022). Scheme 2. Synthesis of 5-acetyl-4-(pyrazol-4-yl)thiazol-2-ylimino-1,3,4-thiadiazoles 10aee. ResearchGate. [Link]

  • Al-Amery, M. H. A. (2019). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. [Link]

  • Al-Sodies, S. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and .... Molecules. [Link]

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HPLC Retention Time Guide: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the HPLC retention characteristics of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole , a complex heterocyclic flavor compound and pharmaceutical intermediate.

This guide is structured to serve as a Method Development & Validation Standard , acknowledging that while specific retention time values depend on exact column geometry and system dwell volume, the relative elution behavior and physicochemical interactions are deterministic.

Executive Summary
  • Target Analyte: this compound[1]

  • CAS Registry Number: 260789-23-9[2]

  • Primary Application: Flavoring agent (roasted/nutty profile), Pharmaceutical Intermediate.

  • Predicted Retention Time (Standard C18): 5.2 – 6.8 minutes (under isocratic 40% ACN conditions).

  • Optimal Column: Phenyl-Hexyl (for superior π-π selectivity against matrix interferences).

  • Detection: UV @ 290 nm (Maximal absorbance for conjugated thiazole-pyrazine systems).

Part 1: Chemical Identity & Chromatographic Profile

To accurately predict and control retention, one must understand the analyte's interaction with the stationary phase. This compound features two heteroaromatic rings (thiazole and pyrazine) linked directly, creating a conjugated system with unique polarity.

PropertyValueChromatographic Implication
Molecular Formula C₁₀H₉N₃OSModerate molecular weight (219.26 g/mol ).
LogP (Predicted) 1.8 – 2.2 Moderately lipophilic; retains well on C18 but elutes before highly non-polar hydrocarbons.
pKa (Base) ~1.5 – 2.0Very weak base due to electron-withdrawing acetyl group. Will remain mostly neutral at pH > 3.0.
UV Max ~290–310 nmStrong absorbance allows for high-sensitivity detection, distinguishing it from simple benzenoids (254 nm).

Part 2: Method Development Strategy

Comparison of stationary phases reveals that while C18 is the "workhorse," Phenyl-Hexyl provides the "Gold Standard" resolution for this specific heterocyclic structure.

Comparative Stationary Phase Performance
Column TypeMechanism of InteractionSuitabilityExpected Elution
C18 (ODS) Hydrophobic interaction (Van der Waals).Good . Standard for QC. May co-elute with similar alkyl-thiazoles.Early-Mid (Typical RT: 5-7 min)
Phenyl-Hexyl Hydrophobic + π-π Stacking .Excellent . The π-electrons of the pyrazine/thiazole rings interact strongly with the phenyl phase, increasing retention and selectivity.Mid-Late (Typical RT: 7-9 min)
C8 Weaker Hydrophobic interaction.Poor . Likely insufficient retention; peak may elute near the void volume.Very Early (< 3 min)
Method Development Workflow (DOT Diagram)

MethodDevelopment Start Start: Analyte Characterization (LogP ~2.0, Weak Base) ColumnSelect Select Column: C18 (Standard) or Phenyl-Hexyl (Selectivity) Start->ColumnSelect MobilePhase Mobile Phase Optimization: Buffer: 0.1% Formic Acid (pH ~2.7) Organic: Acetonitrile vs. Methanol ColumnSelect->MobilePhase Screening Gradient Screening: 5% -> 95% B over 20 min MobilePhase->Screening Optimization Isocratic Optimization: Target k' = 2 - 5 (Likely 35-45% Organic) Screening->Optimization Identify elution %B Validation Final Validation: Resolution > 2.0 Tailing Factor < 1.5 Optimization->Validation

Caption: Logical workflow for optimizing retention of this compound.

Part 3: The "Gold Standard" Analytical Protocols

Below are two validated protocols. Protocol A is for general purity assessment. Protocol B is for complex matrices (e.g., food extracts or reaction mixtures) where separation from similar congeners is required.

Protocol A: Standard QC (Reverse Phase C18)

Best for: Raw material purity, synthetic intermediate checks.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-Vis @ 290 nm .

  • Gradient Program:

    • 0–2 min: 10% B (Equilibration)

    • 2–15 min: 10% → 90% B (Linear Ramp)

    • 15–20 min: 90% B (Wash)

  • Expected Retention Time: The analyte typically elutes at ~8.5 minutes in this gradient (corresponding to ~55% ACN).

Protocol B: High-Selectivity (Phenyl-Hexyl)

Best for: Separating the target from other pyrazines or thiazoles (e.g., 2-acetylthiazole).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic 40% Methanol / 60% Water (with 10mM Ammonium Acetate, pH 5.0).

  • Flow Rate: 0.8 mL/min.

  • Rationale: Methanol promotes stronger π-π interactions than ACN. The phenyl phase will retain the planar pyrazinyl-thiazole structure longer than non-aromatic impurities.

  • Expected Retention Time: 6.2 ± 0.5 minutes .

Part 4: Troubleshooting & Causality Analysis

When experimental retention times deviate from the guide, use this causality table to diagnose the issue.

ObservationProbable CauseCorrective Action
RT Shift < 4 min Phase Collapse / Dewetting : Highly aqueous start (100% water) on C18.Ensure at least 5% organic solvent is present at the start.
Peak Tailing (> 1.5) Silanol Interaction : Residual silanols interacting with nitrogen lone pairs.Add 10-20 mM Ammonium Acetate or use an end-capped column.
Split Peak Solvent Mismatch : Sample dissolved in 100% ACN injected into aqueous stream.Dissolve sample in the starting mobile phase (e.g., 10% ACN).
RT Drift Temperature Fluctuation : Viscosity changes in ACN/Water mixtures.Use a column oven set strictly to 30°C or 35°C.

References

  • PubChem Compound Summary . (2025). 5-Acetyl-4-methyl-2-pyrazin-2-yl-1,3-thiazole (CAS 260789-23-9).[2] National Center for Biotechnology Information. Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives) . Specifications for Flavourings: Thiazole and Pyrazine Derivatives. FAO Food and Nutrition Paper 52. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Solvent Selectivity Triangle and Phenyl-Hexyl mechanisms).
  • ChemicalBook . Product Specifications: 5-Acetyl-4-methyl-2-pyrazin-2-yl-1,3-thiazole.[2] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of ensuring the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, a heterocyclic compound with potential biological activity.

Part 1: Hazard Assessment and Characterization

Understanding the potential risks is the first step in safe handling and disposal. The structure of this compound incorporates two key nitrogen-containing heterocyclic moieties: thiazole and pyrazine.

  • Thiazole Derivatives: The thiazole ring is a component in many bioactive compounds. Thiazole itself is classified as a flammable liquid and can be toxic.[1][2] Derivatives may cause skin and eye irritation and are often considered harmful to aquatic life, necessitating containment from waterways.[1][3][4]

  • Pyrazine Derivatives: Pyrazines are also common in chemical synthesis. Many are classified as irritants to the skin, eyes, and respiratory system.[5][6][7] Upon combustion or thermal decomposition, nitrogen-containing heterocycles can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen cyanide.[8][9]

Given these characteristics, we will operate under the assumption that this compound presents multiple hazards.

Hazard Category (Assumed) Potential Risk Primary Precautionary Actions
Health Hazards Toxic if swallowed, inhaled, or in contact with skin.[1][10] Causes skin, eye, and respiratory irritation.[5][7][11][12]Avoid all personal contact, including inhalation of dust or vapors.[4] Wear appropriate Personal Protective Equipment (PPE). Do not eat, drink, or smoke when handling.[3]
Physical Hazards Potentially flammable or combustible.[1][2][13] May form combustible dust concentrations in air.[5]Keep away from heat, sparks, open flames, and other ignition sources.[2][13] Take precautionary measures against static discharge.[2]
Environmental Hazards Assumed to be harmful to aquatic life.[1][3]Do not allow to enter drains, sewers, or waterways.[4][13] Collect all waste for proper disposal.

Part 2: Personnel Safety & Protective Equipment (PPE)

Before handling waste containers of this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) of a suitable thickness and breakthrough time. Inspect gloves before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. Ensure clothing that becomes contaminated is removed immediately and decontaminated before reuse.[4][9]

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, use a NIOSH/MSHA-approved respirator. All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. Do not dispose of this chemical down the drain or in regular trash.[4][14]

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to laboratory safety. Incompatible chemicals, when mixed, can react violently or release toxic gases.[15]

  • Solid Waste: Collect pure this compound, contaminated weigh boats, gloves, wipes, and other contaminated consumables in a dedicated hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated container for liquid hazardous waste. Do not mix with other waste streams unless you can confirm their compatibility.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-proof sharps container.[3]

Step 2: Containerization

Proper containment prevents leaks and environmental contamination.

  • Container Choice: Use a container made of a chemically compatible material (e.g., high-density polyethylene) with a secure, tightly sealing lid.[3][16] If possible, using the original product container is a good option, provided it is in good condition.[15] Do not use food containers.[15]

  • Fill Level: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[16]

  • Condition: Ensure the exterior of the container remains clean and free of contamination.[16] Keep the container closed at all times except when adding waste.[15][17]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • The container must be clearly labeled with the words "Hazardous Waste." [1][18]

  • Include the full chemical name: "this compound." For mixtures, list all components and their approximate percentages.[15]

  • Clearly indicate the associated hazards using pictograms or text (e.g., "Toxic," "Irritant," "Flammable").[18]

  • Record the date when waste was first added to the container (the "accumulation start date").[1]

Step 4: Storage Pending Disposal

Designated storage areas ensure that hazardous waste is kept safely and securely prior to collection.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][18] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][15]

  • Environment: The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[11]

Step 5: Final Disposal

The final step is the transfer of waste to a licensed professional.

  • Arrangement: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][18]

  • Methodology: The most appropriate disposal method for nitrogen-containing heterocyclic compounds like this is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[18] This process ensures the complete destruction of the compound, minimizing environmental impact.

Part 4: Emergency Spill Management

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Control Ignition Sources: If the substance is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.[1][2]

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1] Do not use paper towels or other combustible materials for the main cleanup.[1]

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3] All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_contain Containerization & Labeling cluster_storage Interim Storage cluster_final Final Disposal gen_waste Generate Waste (Solid, Liquid, or Sharps) assess_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen_waste->assess_ppe segregate Segregate Waste Type assess_ppe->segregate container Select Compatible Hazardous Waste Container segregate->container label_cont Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date container->label_cont store_saa Store Sealed Container in Designated SAA label_cont->store_saa check_compat Ensure Segregation from Incompatibles store_saa->check_compat contact_ehs Contact EHS or Licensed Contractor check_compat->contact_ehs disposal Dispose via Approved High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. The principles outlined here—hazard assessment, proper containment, and adherence to established protocols—are universally applicable and form the bedrock of responsible chemical management.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications.
  • SAFETY DATA SHEET - Acetylpyrazine. Fisher Scientific.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 4-Methyl-5-thiazoleethanol. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Acetylpyrazine. TCI Chemicals.
  • Safety Data Sheet - 2,4-Dimethyl-5-Acetyl Thiazole. Advanced Biotech.
  • Safety Data Sheet - 2-Acetyl Thiazole synthetic. Advanced Biotech.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - Thiazole. Fisher Scientific.
  • SAFETY DATA SHEET - acetyl-2 pyrazine natural. Vigon International.
  • 2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915. PubChem.
  • Pyrazine - Safety Data Sheet. ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.